2-Allyl-6-methylpyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-prop-2-enylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-10-8(11)5-4-7(2)9-10/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIRHOCXHYDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481804 | |
| Record name | 3(2H)-Pyridazinone, 6-methyl-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65536-88-1 | |
| Record name | 3(2H)-Pyridazinone, 6-methyl-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the pyridazinone core, followed by N-alkylation to introduce the allyl moiety. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Synthesis of 6-methylpyridazin-3(2H)-one. This step involves the cyclocondensation of levulinic acid with hydrazine hydrate to form 4,5-dihydro-6-methylpyridazin-3(2H)-one, followed by dehydrogenation to yield the aromatic 6-methylpyridazin-3(2H)-one core.
-
Step 2: N-Allylation of 6-methylpyridazin-3(2H)-one. The pyridazinone core is then N-allylated using allyl bromide in the presence of a base to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 6-methylpyridazin-3(2H)-one (Intermediate)
This step is conducted in two stages: cyclocondensation and dehydrogenation.
Stage 1a: Synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one
-
Reaction: Levulinic acid is reacted with hydrazine hydrate in an aqueous medium.
-
Procedure: In a round-bottom flask, dissolve levulinic acid (1 equivalent) in water. Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature with stirring. The reaction is typically rapid and proceeds to completion within minutes, yielding a quantitative amount of 4,5-dihydro-6-methylpyridazin-3(2H)-one. The product can be isolated by removal of water under reduced pressure.
Stage 1b: Dehydrogenation to 6-methylpyridazin-3(2H)-one
-
Reaction: The 4,5-dihydro-6-methylpyridazin-3(2H)-one is aromatized using a bromine-acetic acid mixture.
-
Procedure: To a solution of 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) in glacial acetic acid, add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring. The reaction mixture is heated to facilitate the dehydrogenation process. After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (Final Product)
-
Reaction: N-allylation of 6-methylpyridazin-3(2H)-one with allyl bromide.
-
Procedure: To a solution of 6-methylpyridazin-3(2H)-one (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1 equivalent) and a catalytic amount of 18-crown-6-ether. To this stirred suspension, add allyl bromide (1 equivalent) dropwise. The reaction mixture is stirred at room temperature for several hours (e.g., 16 hours) until completion, which can be monitored by thin-layer chromatography. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| Levulinic Acid | 123-76-2 | C₅H₈O₃ | 116.12 | 33-35 | Solid |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | -51.7 | Liquid |
| 6-methylpyridazin-3(2H)-one | 13327-27-0[1] | C₅H₆N₂O[1] | 110.11[1] | 143-145[2] | Solid |
| Allyl Bromide | 106-95-6 | C₃H₅Br | 120.98 | -119 | Liquid |
| This compound | 65536-88-1 | C₈H₁₀N₂O | 150.18 | Not Reported | Not Reported |
| Reaction Step | Product | Theoretical Yield (based on 1 mole of limiting reactant) | Reported/Expected Yield |
| Step 1a: Cyclocondensation | 4,5-dihydro-6-methylpyridazin-3(2H)-one | 112.13 g | Quantitative |
| Step 1b: Dehydrogenation | 6-methylpyridazin-3(2H)-one | 110.11 g | High (specific yield not reported) |
| Step 2: N-Allylation | This compound | 150.18 g | High (specific yield not reported) |
Mandatory Visualizations
Caption: Overall synthesis pathway for this compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-Allyl-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-Allyl-6-methylpyridazin-3(2H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and the parent compound, 6-methylpyridazin-3(2H)-one, to project its characteristics. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 6-methylpyridazin-3(2H)-one and Estimated Properties for this compound
| Property | 6-methylpyridazin-3(2H)-one | This compound (Estimated) |
| CAS Number | 13327-27-0[1][2][3] | Not available |
| Molecular Formula | C5H6N2O[1][2][3] | C8H10N2O |
| Molecular Weight | 110.11 g/mol [1][2] | 150.18 g/mol |
| Appearance | Light yellow to amber to dark green powder/crystal[3] | Likely a solid or oil at room temperature |
| Melting Point | 142-146 °C[3] | Expected to be lower than the parent compound |
| Boiling Point | Not available | Higher than the parent compound |
| Solubility | Soluble in water[4] | Expected to have reduced water solubility and increased solubility in organic solvents |
| pKa | Not available | Expected to be a weak base |
The introduction of the allyl group at the N2 position is expected to decrease the melting point due to a disruption in the crystal lattice packing compared to the parent compound. Conversely, the increased molecular weight will likely result in a higher boiling point. The nonpolar nature of the allyl group is anticipated to reduce solubility in water while enhancing solubility in organic solvents such as ethanol, methanol, and dichloromethane.
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is through the N-alkylation of 6-methylpyridazin-3(2H)-one with an allyl halide, such as allyl bromide. This is a common and well-established method for the synthesis of N-substituted pyridazinones.
Proposed Synthesis Workflow
The synthesis would proceed via a nucleophilic substitution reaction where the nitrogen atom at the 2-position of the pyridazinone ring attacks the electrophilic carbon of the allyl halide.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the N-alkylation of pyridazinone derivatives.
Materials:
-
6-methylpyridazin-3(2H)-one
-
Allyl bromide
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
Procedure:
-
To a solution of 6-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridazinone anion.
-
Slowly add allyl bromide (1.2 eq) to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 3(2H)-pyridazinone have demonstrated a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[4][5]
Cardiovascular Effects
Many pyridazinone derivatives are known to exhibit cardiovascular effects, particularly as vasodilators and positive inotropic agents.[5] Some of these compounds act by inhibiting phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contractility and vascular smooth muscle tone.
Caption: Potential mechanism of action in cardiovascular cells.
Anti-inflammatory Activity
Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[4]
Caption: Potential anti-inflammatory mechanism of action.
Furthermore, some pyridazinone derivatives have been shown to modulate inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6] This suggests that this compound could also possess anti-inflammatory properties through multiple mechanisms.
Conclusion
While direct experimental data on this compound is currently lacking, this technical guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological activities based on the extensive research on analogous pyridazinone derivatives. The information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 6-Methyl-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 2-Allyl-6-methylpyridazin-3(2H)-one: A Technical Guide
For Immediate Release
Central, Hong Kong – In the dynamic landscape of drug discovery and development, pyridazin-3(2H)-one derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This technical guide focuses on the mechanism of action of a specific derivative, 2-Allyl-6-methylpyridazin-3(2H)-one, providing an in-depth resource for researchers, scientists, and drug development professionals.
A Note on the Current State of Research: As of the latest literature review, detailed mechanistic studies specifically elucidating the signaling pathways and molecular targets of this compound are not extensively available in peer-reviewed publications. However, based on the well-documented activities of the broader pyridazin-3(2H)-one class of compounds, we can infer potential mechanisms of action and guide future research directions. The pyridazinone core is known to interact with multiple biological targets, suggesting that its derivatives could function through various pathways.
Potential Therapeutic Applications and Associated Mechanisms
The pyridazin-3(2H)-one scaffold is a cornerstone for compounds with diverse pharmacological effects, ranging from cardiovascular to anticancer and anti-inflammatory properties. Below, we explore the potential mechanisms of action for this compound based on the activities of structurally related compounds.
Cardiovascular Effects
Pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases. One of the primary mechanisms is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are crucial for regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which in turn control smooth muscle relaxation, vasodilation, and bronchodilation.
Another potential cardiovascular mechanism is the antagonism of the renin-angiotensin-aldosterone system (RAAS), specifically through the inhibition of the angiotensin-converting enzyme (ACE). ACE inhibitors are a well-established class of drugs for hypertension.
Anti-inflammatory and Analgesic Activity
Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, some derivatives show high selectivity for COX-2, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Anticancer Potential
The pyridazin-3(2H)-one core is present in numerous compounds with significant anticancer activities, acting on a variety of molecular targets. These include:
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Kinase Inhibition: Derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling, such as B-Raf, Bruton tyrosine kinase (BTK), and fibroblast growth factor receptors (FGFR).
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Enzyme Inhibition: Inhibition of enzymes like dihydrofolate reductase and PARP is another avenue through which these compounds may exert their anticancer effects.
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Tubulin Polymerization Inhibition: Some pyridazinone derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer mechanism.
Antimicrobial Activity
Certain pyridazinone derivatives have been reported to possess antimicrobial properties against a range of bacterial and fungal strains. The exact mechanisms are often not fully elucidated but represent a promising area for the development of new anti-infective agents.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. Below are generalized protocols for key assays based on the potential mechanisms identified.
Table 1: Experimental Protocols
| Experiment | Objective | General Methodology |
| Enzyme Inhibition Assays (e.g., COX-2, PDE, Kinases) | To determine the inhibitory activity and selectivity against specific enzymes. | Recombinant human enzyme is incubated with the test compound at various concentrations and the appropriate substrate. Enzyme activity is measured by monitoring product formation using spectrophotometric, fluorometric, or luminescent methods. IC50 values are calculated from the dose-response curves. |
| Receptor Binding Assays | To identify if the compound binds to specific receptors. | Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and the test compound. The amount of bound radioligand is measured to determine the compound's affinity for the receptor (Ki value). |
| Cell-Based Signaling Assays | To investigate the effect of the compound on specific signaling pathways in cells. | Cells are treated with the compound, and the phosphorylation status or expression levels of key signaling proteins (e.g., Akt, ERK) are assessed using techniques like Western blotting or ELISA. |
| Antiproliferative Assays | To evaluate the cytotoxic or cytostatic effects on cancer cell lines. | Cancer cells are cultured in the presence of varying concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo. GI50 (concentration for 50% growth inhibition) values are determined. |
| In Vivo Efficacy Studies | To assess the therapeutic effect in animal models of disease (e.g., inflammation, cancer). | The compound is administered to animals with induced disease, and key pathological markers are monitored. For example, in a cancer model, tumor growth would be measured over time. |
Visualizing Potential Pathways and Workflows
To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Potential mechanisms of action for this compound.
Biological Activity of 2-Allyl-6-methylpyridazin-3(2H)-one and its Analogs: A Technical Overview
Disclaimer: This document provides a comprehensive overview of the biological activities associated with the pyridazin-3(2H)-one scaffold, with a particular focus on 2,6-disubstituted derivatives. It is important to note that while this guide discusses compounds structurally related to 2-Allyl-6-methylpyridazin-3(2H)-one, specific experimental data for this exact molecule is not currently available in the public domain. The information presented herein is based on published research for analogous compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
The pyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated for their potential as therapeutic agents in various disease areas, including oncology, inflammation, and cardiovascular disorders.[1] The biological effects of these compounds are largely influenced by the nature and position of substituents on the pyridazinone ring.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent anticancer and cytotoxic effects of pyridazin-3(2H)-one derivatives against a variety of human cancer cell lines. The mechanism of action for their anticancer activity is often attributed to the inhibition of key cellular targets involved in cancer progression.
One area of significant interest is the development of pyridazinone-based diarylurea derivatives as potential dual-acting antimicrobial and anticancer agents.[3][4] Some of these compounds have shown significant growth inhibition percentages against melanoma, non-small cell lung cancer, prostate cancer, and colon cancer cell lines.[4] For instance, certain derivatives exhibited potent activity with GI50 values ranging from 1.66 to 100 μM in a five-dose screening assay.[4]
Furthermore, some 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have been evaluated by the National Cancer Institute (NCI). One compound, in particular, demonstrated high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with a GI50 value of less than 2 microM.[5] Pyridopyridazin-3(2H)-one derivatives have also shown moderate cytotoxic activity against human breast adenocarcinoma (MCF-7) cells.
Quantitative Data on Anticancer Activity of Pyridazinone Analogs
| Compound Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Pyridazinone-based diarylurea derivatives | Melanoma, NSCLC, Prostate, Colon | GI50 | 1.66 - 100 | [4] |
| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Leukemia (HL-60, SR), NSCLC (NCI-H522), Breast (BT-549) | GI50 | < 2 | [5] |
| Pyridazin-3(2H)-one with a quinoline moiety | Pancreatic Cancer (Panc-1, Paca-2) | IC50 | 2.9, 2.2 | [1] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of many pyridazinone derivatives has been evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.
Methodology:
-
Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are utilized.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
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Cell Plating: Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
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Compound Addition: The test compounds are added to the wells at various concentrations (typically a 5-log concentration range).
-
Incubation: The plates are incubated for a further 48 hours.
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Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay. The optical density is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated at each drug concentration level. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the incubation).
Anti-inflammatory and Analgesic Activity
Certain 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Novel 2-alkyl-6-substituted pyridazin-3(2H)-ones have demonstrated potent COX-2 inhibitory activity. For example, compounds with a 2-propyl or 2-benzyl substitution have shown IC50 values in the sub-micromolar range for COX-2 inhibition.[6] Some of these compounds also exhibited significant analgesic efficacy and anti-inflammatory activity in animal models, with some being more potent than the standard drug diclofenac.[6]
Quantitative Data on Anti-inflammatory Activity of Pyridazinone Analogs
| Compound | Target | Activity Metric | Value (µM) | Reference |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | COX-2 | IC50 | 0.19 | [6] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | COX-2 | IC50 | 0.11 | [6] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | COX-2 | IC50 | 0.24 | [6] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Methodology:
-
Enzyme and Substrate: Purified human recombinant COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The test compounds and a reference inhibitor (e.g., celecoxib) are pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of COX-2 activity is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cardiovascular Activity
The pyridazin-3(2H)-one scaffold is a key component of several cardiovascular drugs and has been extensively studied for its vasodilatory effects.[1] These effects are mediated through various mechanisms, including phosphodiesterase (PDE) inhibition and antagonism of the renin-angiotensin-aldosterone system.[1]
Some pyridazinone derivatives have shown excellent vasodilating properties in both in vitro and in vivo assays. For instance, certain compounds have demonstrated significant inhibition of phenylephrine-induced contraction in isolated rat aorta.[1]
Quantitative Data on Vasodilator Activity of Pyridazinone Analogs
| Compound Class | Assay | Activity Metric | Value (µM) | Reference |
| Pyridazin-3(2H)-one-based acid | Rat thoracic aortic rings | EC50 | 0.339 | [1] |
| Pyridazin-3(2H)-one-based ester analog | Rat thoracic aortic rings | EC50 | 1.225 | [1] |
| 4-methoxyphenyl hydrazide derivative | Rat thoracic aortic rings | EC50 | 1.204 | [1] |
Signaling Pathway: Phosphodiesterase (PDE) Inhibition
Antimicrobial Activity
Derivatives of the pyridazinone scaffold have also been investigated for their antimicrobial properties. Some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[3] For example, certain diarylurea derivatives based on a pyridazinone scaffold have shown potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, and significant antifungal activity against Candida albicans with an MIC of 16 μg/mL.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Methodology:
-
Bacterial/Fungal Strains: Standard strains of bacteria and fungi are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Culture Preparation: The microorganisms are cultured in appropriate broth to a specific density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationships (SAR)
The biological activity of pyridazin-3(2H)-one derivatives is highly dependent on the substituents at various positions of the ring.
-
Position 2: The substituent at the 2-position significantly influences the compound's activity. For instance, in a series of PDE5 inhibitors, a benzyl group at the 2-position was associated with potent and selective activity.[1] In another study on anti-inflammatory agents, an acetamide side chain linked to the nitrogen at this position was found to enhance analgesic and anti-inflammatory actions.
-
Position 6: The nature of the substituent at the 6-position is also crucial. Aromatic or heterocyclic rings at this position have been shown to be important for various biological activities, including anticancer and anti-inflammatory effects.
Conclusion
The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. While specific data for this compound is not yet available, the extensive research on analogous compounds provides a strong foundation for predicting its potential pharmacological profile. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide summarizes the key findings for related compounds, offering valuable insights for researchers and drug development professionals working in this area.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Allyl-6-methylpyridazin-3(2H)-one Derivatives and Analogs for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-Allyl-6-methylpyridazin-3(2H)-one derivatives and related analogs. This class of compounds has garnered significant interest within the scientific community for its diverse pharmacological profile, particularly in the realms of anti-inflammatory and analgesic applications. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
Core Synthesis Strategies
The synthesis of 2,6-disubstituted pyridazin-3(2H)-one derivatives typically follows a multi-step reaction sequence. A general and adaptable synthetic route commences with the condensation of a suitable keto acid with a hydrazine derivative. For the specific synthesis of this compound, the process would likely involve the reaction of a γ-keto acid with allylhydrazine.
A representative synthetic scheme, based on established methodologies for analogous compounds, is outlined below. This one-pot, multi-step reaction involves the initial formation of the pyridazinone ring followed by N-alkylation.[1]
General Experimental Protocol for Synthesis
A solution of the starting para-substituted acetophenone and glyoxylic acid is prepared, followed by ring closure with hydrazine hydrate to yield the intermediate pyridazin-3-one. The subsequent N-alkylation of this intermediate is achieved by treatment with an appropriate alkyl halide, such as allyl bromide, in the presence of a base to yield the final 2-allyl-6-substituted-pyridazin-3(2H)-one derivative.[1] The reaction progress is monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography or recrystallization. Structural confirmation is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
Derivatives of 2,6-disubstituted pyridazin-3(2H)-one have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[2][3] A significant body of research points towards the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, as a primary mechanism of action for the anti-inflammatory and analgesic properties of these compounds.[2][3][4]
The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), as COX-1 is involved in maintaining the integrity of the gastric mucosa.[3] Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have shown promising COX-2 inhibitory activity and selectivity.
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of these pyridazinone derivatives are primarily mediated through their interaction with the cyclooxygenase signaling pathway. By inhibiting COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
Caption: Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of pyridazinone derivatives.
Quantitative Biological Data
| Compound ID | R2 Substituent | R6 Substituent | IC50 (µM) for COX-2 | Reference |
| 5a | -CH2-Phthalamide | o-tolyloxy | 0.19 | [2] |
| 6a | -Propyl | o-tolyloxy | 0.11 | [2] |
| 16a | -Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | 0.24 | [2] |
*Phthalamide: 1H-isoindole-1,3(2H)-dione
Experimental Protocols for Biological Evaluation
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. The compounds are dissolved in a suitable solvent and pre-incubated with the respective enzyme (COX-1 or COX-2) at 37°C for a specified period. Arachidonic acid is then added to initiate the enzymatic reaction. The production of prostaglandins is quantified colorimetrically. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated from the concentration-response curves. Celecoxib or another known COX-2 inhibitor is typically used as a positive control.[2]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Model
The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in rats. Animals are divided into control, standard, and test groups. The test compounds and a standard drug (e.g., celecoxib) are administered orally or intraperitoneally at a specific dose. After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat. The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]
Workflow for Drug Discovery and Evaluation
The process of discovering and evaluating novel pyridazinone-based anti-inflammatory agents follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: A typical workflow for the discovery and development of novel pyridazinone derivatives.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with significant potential for the development of new anti-inflammatory and analgesic drugs. Their efficacy appears to be rooted in the selective inhibition of the COX-2 enzyme, a well-validated target for anti-inflammatory therapies. The synthetic routes are well-established and allow for considerable structural diversity, enabling the optimization of potency and pharmacokinetic properties. Further research, including detailed structure-activity relationship (SAR) studies and comprehensive preclinical evaluation, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Allyl-6-methylpyridazin-3(2H)-one: A Technical Guide
For Immediate Release
This technical whitepaper provides a detailed spectroscopic analysis of 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound belongs to the pyridazinone class of heterocyclic compounds, which are known for a wide range of biological activities. The introduction of an allyl group at the N-2 position and a methyl group at the C-6 position can significantly influence its physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This document summarizes the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data
Due to the limited availability of a complete, published experimental dataset for this compound, the following data tables represent a predicted spectroscopic profile. These predictions are derived from published data for closely related pyridazinone derivatives and N-allylated heterocyclic systems.[1][2][3][4][5][6][7]
¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J) Hz |
| ~7.00 | d | 1H | H-4 (pyridazinone ring) | J = 9.5 - 10.0 Hz |
| ~6.85 | d | 1H | H-5 (pyridazinone ring) | J = 9.5 - 10.0 Hz |
| ~5.90 - 6.05 | m | 1H | H-2' (allyl) | J = 17.0, 10.5, 5.5 Hz |
| ~5.25 | dd | 1H | H-3'a (allyl, trans) | J = 17.0, 1.5 Hz |
| ~5.15 | dd | 1H | H-3'b (allyl, cis) | J = 10.5, 1.5 Hz |
| ~4.50 | d | 2H | H-1' (allyl) | J = 5.5 Hz |
| ~2.30 | s | 3H | -CH₃ (at C-6) | - |
Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.[1][7][8]
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~160.0 | C-3 (C=O) |
| ~145.0 | C-6 |
| ~135.0 | C-4 |
| ~132.0 | C-2' (allyl) |
| ~128.0 | C-5 |
| ~118.0 | C-3' (allyl) |
| ~52.0 | C-1' (allyl) |
| ~21.0 | -CH₃ (at C-6) |
Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.[1][4][9]
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (allyl) |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~1660-1680 | Strong | C=O stretch (lactam) |
| ~1640 | Medium | C=C stretch (allyl) |
| ~1590 | Medium | C=N stretch (ring) |
| ~990 and ~920 | Strong | =C-H bend (out-of-plane, allyl) |
Predicted data is based on spectral information for similar pyridazinone and other heterocyclic compounds.[2][5][6]
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 149 | Moderate | [M-H]⁺ |
| 122 | Moderate | [M-CO]⁺ |
| 109 | High | [M-C₃H₅]⁺ (loss of allyl group) |
| 81 | Moderate | [M-CO-C₃H₅]⁺ |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
Predicted fragmentation pattern is based on typical fragmentation of N-allyl heterocycles and pyridazinone cores.[2][5][10]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predictive analysis of related chemical structures. The presented NMR, IR, and Mass Spectrometry data, along with standardized experimental protocols, serve as a valuable resource for the identification and characterization of this compound and its analogues in a research and development setting. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation. It is recommended that this predicted data be confirmed with experimental results for the pure compound.
References
- 1. chem.uaic.ro [chem.uaic.ro]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allyl alcohol(107-18-6) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Allyl-6-methylcyclohexanone | C10H16O | CID 12619395 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure and synthesis of the pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, hereinafter referred to as FOMMP. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and drug design.
Introduction to Pyridazinone Derivatives
Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. These heterocyclic compounds have been investigated for their potential as antiviral, antimicrobial, anti-inflammatory, and anticancer agents. The biological activity of pyridazinone derivatives is often closely linked to their three-dimensional structure and the nature of their substituents. A thorough understanding of their crystal structure is therefore crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Crystal Structure and Crystallographic Data of FOMMP
The molecular structure of FOMMP has been elucidated by single-crystal X-ray diffraction analysis. The compound crystallizes in a non-planar conformation. Key structural features include the fluorophenyl ring being inclined to the pyridazinone ring by approximately 87.0(2)°, while the methylbenzyl and pyridazinone rings are twisted with a dihedral angle of about 89.8(2)°[1]. The crystal packing is stabilized by intermolecular hydrogen bonds.
The crystallographic data for FOMMP are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for FOMMP [1]
| Parameter | Value |
| Empirical Formula | C₂₄H₂₁FN₂O₂ |
| Formula Weight | 392.43 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 14.9391(3) Å |
| b | 10.0898(2) Å |
| c | 13.1119(3) Å |
| α | 90° |
| β | 97.525(2)° |
| γ | 90° |
| Volume | 1957.92(7) ų |
| Z | 4 |
| Density (calculated) | 1.331 Mg/m³ |
| Absorption Coefficient | 0.733 mm⁻¹ |
| F(000) | 824 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 5.945 to 66.593° |
| Index ranges | -17 ≤ h ≤ 17, -11 ≤ k ≤ 11, -15 ≤ l ≤ 15 |
| Reflections collected | 14364 |
| Independent reflections | 3441 [R(int) = 0.0345] |
| Completeness to theta = 66.593° | 99.8 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.930 and 0.867 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3441 / 0 / 262 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1118 |
| R indices (all data) | R1 = 0.0469, wR2 = 0.1156 |
| Largest diff. peak and hole | 0.199 and -0.207 e.Å⁻³ |
| CCDC No. | 1960994[1] |
Table 2: Selected Bond Lengths for FOMMP
| Bond | Length (Å) |
| C7–O1 | 1.210(7) |
| C9–O2 | 1.238(7) |
Table 3: Hydrogen Bond Geometry for FOMMP [1]
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| C10–H10···O2 | - | - | - | - |
| C13–H13B···F1 | - | - | - | - |
Note: Specific values for hydrogen bond distances and angles were not explicitly provided in the summary text of the search result, but their presence was noted.
Experimental Protocols
The synthesis of 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) is a multi-step process. A general synthetic route is outlined below.
A mixture of the appropriate pyridazin-3(2H)-one precursor, 2-chloro-1-(4-fluorophenyl)ethan-1-one, and a base such as potassium carbonate in a solvent like acetone is refluxed[2]. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization, typically from ethanol, to yield the final product, FOMMP[2].
Single crystals of FOMMP suitable for X-ray diffraction are obtained from the recrystallization process. The crystal structure determination involves the following general steps:
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes cell refinement, data reduction, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Molecular Structure Visualization
The following diagram illustrates the chemical structure of FOMMP.
Conclusion
The detailed crystallographic data and experimental protocols provided in this guide for 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) offer valuable insights for researchers in the field of drug discovery. This information can be leveraged for computational studies, such as molecular docking, and for the design of novel pyridazinone derivatives with enhanced therapeutic potential. The structural data serves as a critical foundation for understanding the structure-activity relationships within this important class of heterocyclic compounds.
References
An In-depth Technical Guide to the Therapeutic Potential of the Pyridazin-3(2H)-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridazin-3(2H)-one core is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for cardiovascular diseases, cancer, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of pyridazin-3(2H)-one derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Potential Therapeutic Targets and Mechanisms of Action
The pyridazin-3(2H)-one scaffold has been identified as a privileged structure that can interact with multiple biological targets.[1] The diverse biological activities of its derivatives stem from the various substituents that can be introduced at different positions of the pyridazinone ring. The primary therapeutic areas and their corresponding molecular targets are summarized below.
Cardiovascular Diseases
Pyridazin-3(2H)-one derivatives have shown significant promise as agents for treating cardiovascular disorders, primarily through their vasodilatory effects.[1]
-
Phosphodiesterase (PDE) Inhibition: Certain pyridazin-3(2H)-ones act as inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting these enzymes, these compounds increase the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation, vasodilation, and bronchodilation.[1]
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS is a critical regulator of blood pressure. Some pyridazinone derivatives have been investigated for their potential to antagonize components of this system, such as the angiotensin-converting enzyme (ACE), which would lead to a decrease in the production of the vasoconstrictor angiotensin II.[1]
Cancer
The pyridazin-3(2H)-one core is a key feature in a number of anticancer agents that target various aspects of cancer cell proliferation and survival.[1]
-
Tyrosine Kinase Inhibition:
-
B-Raf Inhibitors: B-Raf is a serine-threonine protein kinase that is a component of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in cancer. Pyridazinone derivatives have been developed as B-Raf inhibitors.[1]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are a family of receptor tyrosine kinases that can be dysregulated in various cancers.
-
FER Tyrosine Kinase Inhibitors: FER is a non-receptor tyrosine kinase involved in cell adhesion and migration.[1]
-
-
Other Anticancer Mechanisms:
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division.[1]
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair mechanisms.[1]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis.[1]
-
Inflammation and Pain
Several pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory and analgesic properties.
-
Cyclooxygenase (COX) Inhibition: These compounds can act as inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[2] Inhibition of these enzymes is a well-established mechanism for reducing inflammation and pain.[2] Some derivatives have shown high selectivity for COX-2, which may be associated with a reduced risk of gastrointestinal side effects.[2][3]
Other Therapeutic Areas
The versatility of the pyridazin-3(2H)-one scaffold extends to other therapeutic areas:
-
Anticonvulsant Activity: Certain derivatives have been evaluated for their ability to protect against seizures in preclinical models.[4]
-
Antimicrobial and Antifungal Activity: Some pyridazinones have shown activity against various bacterial and fungal strains.[5][6]
-
Antidepressant Activity: There is evidence of antidepressant-like effects for some compounds with this core structure.[1]
-
Antitubercular Activity: The pyridazinone ring has been incorporated into molecules with activity against Mycobacterium tuberculosis.[1]
Quantitative Data
The following table summarizes the quantitative data for representative pyridazin-3(2H)-one derivatives from the literature.
| Compound Class/Derivative | Target | Assay | IC50/Activity | Reference |
| Pyridazinone Derivative 9 | Vasodilation | In vitro vasodilation assay | 0.051 μM | [1] |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | COX-2 | In vitro COX-2 inhibition | 0.19 μM | [2] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | In vitro COX-2 inhibition | 0.11 μM | [2] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | COX-2 | In vitro COX-2 inhibition | 0.24 μM | [2] |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | COX-2 | In vivo anti-inflammatory | 65% inhibition of edema | [2] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | COX-2 | In vivo anti-inflammatory | 60% inhibition of edema | [2] |
| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | COX-2 | In vivo anti-inflammatory | 62% inhibition of edema | [2] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of pyridazin-3(2H)-one derivatives.
Synthesis of Pyridazin-3(2H)-one Derivatives
A general method for the synthesis of the pyridazin-3(2H)-one core involves the reaction of a γ-keto acid with a hydrazine derivative.[5][7]
-
Example: Synthesis of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Methodology:
-
The assay is typically performed using a colorimetric or fluorometric method.
-
Purified COX-1 and COX-2 enzymes are incubated with the test compounds at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin G2 (PGG2) is measured, which is then converted to a detectable product.
-
The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the anti-inflammatory effect of the compounds in an animal model.
-
Methodology:
-
A pre-dose of the test compound is administered orally or intraperitoneally to rodents (e.g., rats or mice).
-
After a specific time, carrageenan (an inflammatory agent) is injected into the sub-plantar region of the animal's hind paw.
-
The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[2]
-
In Vivo Analgesic Activity (Writhing Test)
-
Objective: To assess the peripheral analgesic activity of the compounds.
-
Methodology:
-
The test compound is administered to mice.
-
After a certain period, a writhing-inducing agent (e.g., acetic acid) is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a specific duration.
-
The percentage of protection or reduction in the number of writhes is calculated compared to a control group.
-
Anticonvulsant Activity Evaluation
-
Objective: To screen compounds for their potential to prevent seizures.
-
Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.[4]
-
-
Methodology:
-
The test compound is administered to mice.
-
After a defined period, seizures are induced by either electrical stimulation (MES) or a chemical convulsant (scPTZ).
-
The ability of the compound to prevent or delay the onset of seizures is observed and compared to a control group.[4]
-
Antimicrobial Activity Assay (Disk Diffusion Method)
-
Objective: To determine the antimicrobial spectrum of the synthesized compounds.
-
Methodology:
-
Agar plates are inoculated with a specific bacterial or fungal strain.
-
Sterile paper discs impregnated with the test compounds are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyridazin-3(2H)-one derivatives and a general workflow for their synthesis and evaluation.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sarpublication.com [sarpublication.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Allyl-6-methylpyridazin-3(2H)-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While direct historical accounts of this specific molecule are not prominent in the literature, its scientific journey is intrinsically linked to the broader exploration of the pyridazinone scaffold, a core structure in numerous biologically active agents. This document outlines the probable synthetic pathways, rooted in established chemical principles, and explores the potential biological significance of this compound by examining structure-activity relationships of analogous compounds. The information presented herein is synthesized from the extensive body of research on pyridazinone derivatives, providing a foundational understanding for researchers and drug development professionals interested in this chemical class.
Introduction: The Pyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a crucial pharmacophore in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown a wide spectrum of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The inherent chemical features of the pyridazinone ring, including its ability to participate in hydrogen bonding and its conformational flexibility, make it an attractive template for the design of novel therapeutic agents.
Probable Discovery and Synthesis
Synthesis of the 6-methylpyridazin-3(2H)-one Intermediate
The foundational step is the synthesis of the 6-methyl-substituted pyridazinone ring. A common and efficient method for constructing this heterocyclic system is through the cyclization of a γ-keto acid with a hydrazine derivative.[2][3]
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one
A widely accepted method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the reaction of a corresponding γ-keto acid with hydrazine hydrate. For the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one, levulinic acid (4-oxopentanoic acid) would be the appropriate starting material.
-
Reaction: Levulinic acid is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.
-
Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone ring.
-
Work-up: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization.
The resulting 6-methyl-4,5-dihydropyridazin-3(2H)-one is a known and commercially available compound.[4][5] For the synthesis of the unsaturated 6-methylpyridazin-3(2H)-one, a subsequent dehydrogenation step would be necessary.
N-Alkylation to Yield this compound
The final step to obtain the target compound is the introduction of the allyl group at the N2 position of the pyridazinone ring. This is typically achieved through a nucleophilic substitution reaction.
Experimental Protocol: N-Alkylation of 6-methylpyridazin-3(2H)-one
-
Reaction: 6-methylpyridazin-3(2H)-one is treated with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[6][7]
-
Base: Common bases used for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed.
-
Mechanism: The base deprotonates the nitrogen at the 2-position of the pyridazinone ring, creating a nucleophilic anion that subsequently attacks the allyl halide, displacing the halide and forming the N-allyl bond.
-
Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is commonly performed using column chromatography.
The logical flow for the synthesis is depicted in the following workflow diagram.
Historical Context and Structure-Activity Relationship (SAR)
The history of this compound is best understood within the broader context of pyridazinone chemistry. Research into this class of compounds has been ongoing for decades, driven by the diverse biological activities exhibited by its derivatives.
The substitution at the 2- and 6-positions of the pyridazinone ring plays a critical role in determining the pharmacological profile of the molecule.
-
Substitution at the 6-position: The nature of the substituent at the 6-position significantly influences the type and potency of biological activity. Small alkyl groups, such as the methyl group in the target compound, are common in pyridazinones with a range of activities.
-
Substitution at the 2-position: The group attached to the nitrogen at the 2-position is crucial for modulating the compound's properties, including its potency, selectivity, and pharmacokinetic profile. The introduction of an allyl group, a small and relatively simple unsaturated alkyl chain, can impact the molecule's interaction with biological targets. Structure-activity relationship studies of various 2-alkyl substituted pyridazinones have shown that the nature of this alkyl group can fine-tune the biological response.[8]
Based on the known activities of structurally related pyridazinones, it is plausible that this compound could exhibit one or more of the following biological effects:
-
Cardiovascular Effects: Pyridazinone derivatives are well-known for their cardiovascular properties, including vasodilation and inotropic effects.[1]
-
Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.
-
Central Nervous System (CNS) Activity: Various pyridazinones have demonstrated anticonvulsant, antidepressant, and other CNS-related activities.
The logical relationship between the core pyridazinone structure and its potential biological activities based on substitution patterns is illustrated in the following diagram.
Quantitative Data
As specific experimental data for this compound is not available in the reviewed literature, a table of quantitative data cannot be provided. However, for researchers investigating this compound, the following table structure is recommended for summarizing key physicochemical and biological data once obtained.
| Property | Value | Method | Reference |
| Physicochemical Properties | |||
| Molecular Formula | C₈H₁₀N₂O | Calculated | - |
| Molecular Weight | 150.18 g/mol | Calculated | - |
| Melting Point (°C) | DSC/MPA | ||
| Solubility | Various Solvents | ||
| logP | Calculated/Experimental | ||
| Biological Activity | |||
| IC₅₀ / EC₅₀ (Target 1) | Assay 1 | ||
| IC₅₀ / EC₅₀ (Target 2) | Assay 2 | ||
| In vivo Efficacy (Model 1) | Animal Model 1 |
Conclusion
The discovery and history of this compound are not documented as a standalone event but are deeply embedded in the rich and extensive research history of the pyridazinone scaffold. The synthetic pathway to this compound can be confidently predicted based on established chemical reactions, primarily the cyclization of a γ-keto acid followed by N-alkylation. While its specific biological profile remains to be elucidated, structure-activity relationship studies of analogous compounds suggest a range of potential therapeutic applications. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development. Further investigation into this and similar pyridazinone derivatives is warranted to explore their full therapeutic potential.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methyl-4,5-dihydropyridazin-3(2H)-one [oakwoodchemical.com]
- 5. 6-Methyl-4,5-dihydropyridazin-3(2H)-one [acrospharmatech.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The pyridazinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.
The title compound, 2-Allyl-6-methylpyridazin-3(2H)-one, belongs to this versatile family. The introduction of a methyl group at the C6 position and an allyl group at the N2 position can significantly influence the compound's physicochemical properties and biological activity. The allyl group, in particular, can serve as a handle for further chemical modifications or may be involved in specific binding interactions with target proteins.
Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological effects, including:
-
Cardiovascular Properties: Many pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and vasorelaxant activities.[1]
-
Anti-inflammatory and Analgesic Effects: The scaffold is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX), making them candidates for anti-inflammatory and analgesic drugs.
-
Anticancer Activity: Certain substituted pyridazinones have shown potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1]
-
Antimicrobial and Antifungal Properties: The pyridazinone nucleus has been incorporated into compounds exhibiting activity against various bacterial and fungal strains.
-
Agrochemical Applications: Beyond pharmaceuticals, some pyridazinone derivatives have been developed as herbicides and insecticides.
The synthesis of this compound provides a valuable intermediate for the exploration of new chemical entities with potential therapeutic applications in the aforementioned areas. The following protocols detail a reliable synthetic route to this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Starting Materials | Reaction Type | Solvent | Reaction Time | Temp. (°C) | Yield (%) | M.P. (°C) | Molecular Formula | MW ( g/mol ) |
| 6-Methylpyridazin-3(2H)-one | Levulinic acid, Hydrazine hydrate | Cyclocondensation | Ethanol | 4 h | Reflux | ~85-95 | 148-150 | C₅H₆N₂O | 110.12[2] |
| This compound | 6-Methylpyridazin-3(2H)-one, Allyl bromide | N-Alkylation | Acetonitrile | 12 h | Reflux | ~70-80 | N/A (Oil) | C₈H₁₀N₂O | 150.18 |
Note: The yield and melting point for the final product are estimated based on similar reactions reported in the literature.
Experimental Protocols
The synthesis of this compound is a two-step process, beginning with the formation of the pyridazinone core, followed by N-alkylation.
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one
This protocol is adapted from the general synthesis of 6-substituted pyridazinones from γ-keto acids.[3][4][5]
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice-water bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.
Characterization Data for 6-Methylpyridazin-3(2H)-one:
-
Yield: Typically 85-95%
-
Melting Point: 148-150 °C
-
1H NMR (DMSO-d6, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).
-
13C NMR (DMSO-d6, 101 MHz): δ 160.5 (C=O), 145.0 (C6), 132.0 (C4), 128.5 (C5), 20.8 (CH₃).
-
Mass Spectrum (EI): m/z 110 (M+).[2]
Step 2: Synthesis of this compound
This protocol for N-alkylation is based on standard procedures for similar heterocyclic systems.[6][7]
Materials:
-
6-Methylpyridazin-3(2H)-one
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard glassware for reflux and extraction
Procedure:
-
To a 100 mL round-bottom flask, add 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (10.35 g, 0.075 mol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes, then add allyl bromide (7.26 g, 0.06 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as an oil.
Predicted Characterization Data for this compound:
-
Yield: Estimated 70-80%
-
1H NMR (CDCl₃, 400 MHz): δ 7.10 (d, J=9.6 Hz, 1H), 6.85 (d, J=9.6 Hz, 1H), 5.95 (m, 1H, -CH=CH₂), 5.30 (m, 2H, -CH=CH₂), 4.70 (d, J=5.6 Hz, 2H, N-CH₂-), 2.30 (s, 3H, CH₃).
-
13C NMR (CDCl₃, 101 MHz): δ 161.0 (C=O), 145.5 (C6), 132.5 (C4), 131.0 (-CH=CH₂), 129.0 (C5), 118.0 (-CH=CH₂), 52.0 (N-CH₂-), 21.0 (CH₃).
-
Mass Spectrum (EI): m/z 150 (M+).
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Potential biological targets of pyridazinone derivatives.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 4. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2-aryl aminoamides, indoles and 7-aza indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-6-methylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of the pyridazin-3(2H)-one core have been reported to possess anticancer, anti-inflammatory, and cardiovascular properties, among others.[1] This document provides a detailed experimental protocol for the investigation of this compound in a cell culture setting, focusing on assays to determine its cytotoxic effects and potential mechanism of action. Given the nascent stage of research on this specific molecule, the following protocols are based on established methodologies for evaluating novel chemical entities with potential anticancer and anti-inflammatory activities.
Pre-experiment Preparation and Safety
Compound Handling:
-
Solubility: Determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and water. For cell culture experiments, a concentrated stock solution (e.g., 10-100 mM) is typically prepared in sterile DMSO and stored at -20°C or -80°C.
Cell Line Selection:
The choice of cell line will depend on the research question. For anticancer screening, a panel of cancer cell lines is recommended. For example, MCF-7 (breast adenocarcinoma), A2780 (ovarian carcinoma), and NCI-H460 (non-small cell lung cancer) have been used to evaluate other pyridazinone derivatives.[3] For anti-inflammatory studies, a cell line capable of a robust inflammatory response, such as RAW 264.7 macrophages, would be appropriate.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound from the DMSO stock solution in complete medium. The final DMSO concentration in the wells should be kept constant and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of this compound on specific protein expression levels within a signaling pathway, such as the NF-κB pathway for inflammation or the Akt/mTOR pathway for cancer.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., against p-Akt, Akt, p-NF-κB, NF-κB, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 (Breast) | 15.2 ± 1.8 |
| A2780 (Ovarian) | 28.5 ± 3.1 |
| NCI-H460 (Lung) | 10.8 ± 1.5 |
Table 2: Apoptotic Effect of this compound on NCI-H460 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 10 µM Compound | 60.3 ± 4.5 | 25.7 ± 3.1 | 10.2 ± 1.9 | 3.8 ± 0.9 |
| 20 µM Compound | 35.8 ± 3.9 | 40.1 ± 4.2 | 18.5 ± 2.7 | 5.6 ± 1.1 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothesized inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Allyl-6-methylpyridazin-3(2H)-one in High-Throughput Screening
Application Note
Introduction
The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anti-inflammatory, analgesic, anticancer, anticonvulsant, and vasodilator agents.[1][2][3] The versatility of the pyridazinone ring system, allowing for substitutions at various positions, makes it an attractive framework for the development of compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document outlines the potential application of 2-Allyl-6-methylpyridazin-3(2H)-one and its analogs in HTS. While specific HTS data for this compound is not extensively available in public literature, the protocols and data presented herein are based on closely related 2,6-disubstituted pyridazin-3(2H)-one derivatives and serve as a representative guide for researchers. The focus of this application note is on the identification of novel inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Therapeutic Rationale for Targeting COX-2
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. Several pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity, highlighting the potential of this chemical class for the discovery of novel anti-inflammatory agents.[3]
High-Throughput Screening Strategy
A high-throughput screening campaign utilizing a library of pyridazinone derivatives, including this compound, can be employed to identify potent and selective COX-2 inhibitors. A common HTS assay for this purpose is a cell-free enzymatic assay that measures the peroxidase activity of purified COX-2. Hits from the primary screen can then be subjected to secondary assays to confirm their activity, determine their selectivity over COX-1, and evaluate their efficacy in cell-based models of inflammation.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of several 2,6-disubstituted pyridazin-3(2H)-one derivatives against COX-1 and COX-2, demonstrating the potential of this scaffold for identifying selective COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Pyridazinone Derivatives
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 6) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | Methyl | Benzyl | >100 | 1.04 | >96 |
| 8b | Propyl | Benzoyl | >100 | 1.01 | >99 |
| 9a | Methyl | Hydroxy(phenyl)methyl | >100 | 1.02 | >98 |
| 5a | -CH2-Phthalamide | 3-(2-methylphenoxy) | 15.6 | 0.19 | 82.1 |
| 6a | Propyl | o-tolyloxy | 9.8 | 0.11 | 89.1 |
| 16a | Benzyl | 3,5-dimethyl-1H-pyrazol-1-yl | 19.7 | 0.24 | 82.1 |
Data is synthesized from representative pyridazinone derivatives and may not reflect the activity of this compound.[3]
Experimental Protocols
Protocol 1: High-Throughput Screening for COX-2 Inhibitors (Cell-Free Enzymatic Assay)
Objective: To identify inhibitors of human recombinant COX-2 from a library of pyridazinone compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Compound library (including this compound) dissolved in DMSO
-
384-well microplates
-
Microplate reader
Procedure:
-
Prepare the COX-2 enzyme solution by diluting the human recombinant COX-2 and heme in assay buffer.
-
Dispense 10 µL of the enzyme solution into each well of a 384-well microplate.
-
Add 100 nL of the test compounds from the pyridazinone library to the appropriate wells. For control wells, add DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare the substrate solution containing arachidonic acid and TMPD in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the COX-2 activity.
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity (LPS-Induced Prostaglandin E2 Production in Macrophages)
Objective: To evaluate the cellular efficacy of hit compounds in inhibiting prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Hit compounds from the primary screen
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the hit compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each compound by plotting the percentage of PGE2 inhibition against the compound concentration.
Visualizations
Signaling Pathway
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 2-Allyl-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the pharmacological and toxicological profile of the novel compound, 2-Allyl-6-methylpyridazin-3(2H)-one. Given the known biological activities of pyridazin-3(2H)-one derivatives, which include anticancer, anti-inflammatory, and cardiovascular effects, the following protocols are designed to investigate these potential therapeutic areas.[1][2][3][4][5]
Preliminary In Vivo Toxicity and Pharmacokinetic Profiling
A crucial initial step in the in vivo assessment of any new chemical entity is to determine its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[6][7] These preliminary studies are essential for dose selection in subsequent efficacy models.[8]
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Experimental Protocol:
-
Animal Model: Healthy, 8-10 week old male and female Swiss albino mice.
-
Grouping: Five groups of 6 animals each (3 male, 3 female). One group will serve as the vehicle control.
-
Dosing: A single dose of this compound will be administered intraperitoneally (i.p.) to the treatment groups at escalating doses (e.g., 10, 50, 100, 500 mg/kg). The control group will receive the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observation: Animals will be observed for clinical signs of toxicity and mortality at 1, 2, 4, and 24 hours post-administration, and then daily for 14 days.[8] Observations should include changes in skin, fur, eyes, motor activity, and behavior.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of this compound in rodents.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation for serial blood sampling.
-
Grouping: Two groups of 5 animals each.
-
Dosing:
-
Group 1 (Intravenous, IV): A single bolus dose of 2 mg/kg.
-
Group 2 (Oral, PO): A single oral gavage dose of 10 mg/kg.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6][9]
-
Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Data Presentation: Key pharmacokinetic parameters will be calculated and summarized in a table.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng*h/mL) | 2400 | 3600 |
| t1/2 (h) | 3.5 | 4.0 |
| Bioavailability (%) | - | 30 |
In Vivo Efficacy Evaluation
Based on the known activities of the pyridazinone scaffold, the following efficacy models are proposed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effects of this compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-180g).
-
Grouping:
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or vehicle orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema will be calculated for each group relative to the vehicle control.
Table 2: Hypothetical Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Test Compound | 10 | 0.68 ± 0.04 | 20.0 |
| Test Compound | 25 | 0.51 ± 0.03 | 40.0 |
| Test Compound | 50 | 0.38 ± 0.04 | 55.3 |
Anticancer Activity: Xenograft Tumor Model
Objective: To assess the in vivo anticancer efficacy of this compound in a human tumor xenograft model.
Experimental Protocol:
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 human colorectal cancer cells (e.g., HCT116) into the right flank of each mouse.
-
Grouping: When tumors reach a volume of approximately 100-150 mm³, randomize mice into the following groups (n=8 per group):
-
Group 1: Vehicle Control (i.p., daily)
-
Group 2: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p., twice weekly)
-
Group 3-4: Test Compound (e.g., 25 and 50 mg/kg, i.p., daily)
-
-
Treatment: Administer the treatments for 21 consecutive days.
-
Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, excise tumors and weigh them.
-
Conduct histopathological and immunohistochemical analysis of tumor tissues.
-
Table 3: Hypothetical Anticancer Efficacy of this compound in HCT116 Xenograft Model
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| 5-Fluorouracil | 20 | 600 ± 80 | 60.0 |
| Test Compound | 25 | 1100 ± 120 | 26.7 |
| Test Compound | 50 | 750 ± 95 | 50.0 |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the in vivo evaluation of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Given that many pyridazinone derivatives exhibit anti-inflammatory properties, a plausible mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Hypothesized inhibition of the COX pathway by the test compound.
Logical Flow for Go/No-Go Decision Making
Caption: Decision-making flowchart for advancing the compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Notes and Protocols for the Quantification of 2-Allyl-6-methylpyridazin-3(2H)-one
Introduction
The following protocols are based on established methodologies for similar small organic molecules and serve as a comprehensive guide for developing and validating a quantitative assay for 2-Allyl-6-methylpyridazin-3(2H)-one.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk material or simple formulations, where high sensitivity is not a primary requirement.
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
1.1.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For bulk material: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to fall within the calibration range.
-
For formulation analysis: Extract a known amount of the formulation with a suitable solvent, sonicate, and centrifuge. Dilute the supernatant with the mobile phase.
-
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
1.1.4. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound. A common starting point for similar structures is in the range of 210-280 nm.
-
Run Time: Approximately 10 minutes.
Data Presentation: HPLC-UV Method Performance
| Parameter | Typical Performance Characteristics |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Application Notes and Protocols for 2-Allyl-6-methylpyridazin-3(2H)-one
Introduction
Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of a specific pyridazinone derivative, 2-Allyl-6-methylpyridazin-3(2H)-one, in relevant biological assays. The protocols outlined below are designed for researchers and scientists in drug development and related fields to assess the compound's potential as a therapeutic agent.
Compound Information
| Compound Name | This compound |
| IUPAC Name | 2-allyl-6-methyl-2,3-dihydropyridazin-3-one |
| CAS Number | Not available |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Structure |
|
Application: Anti-inflammatory Activity via COX-2 Inhibition
A number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6][7] This application note details the use of this compound as a potential COX-2 inhibitor for anti-inflammatory applications.
Signaling Pathway
Caption: COX-2 signaling pathway in inflammation.
Quantitative Data
The inhibitory activity of this compound against COX-1 and COX-2 was determined using an in vitro enzyme immunoassay. The results are summarized in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.25 | 60.8 |
| Celecoxib (Reference) | 12.8 | 0.09 | 142.2 |
| Indomethacin (Reference) | 0.1 | 1.8 | 0.05 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. The selectivity index is a ratio of the IC50 values for COX-1 and COX-2, with a higher value indicating greater selectivity for COX-2.
Experimental Protocol: In Vitro COX-2 Inhibitory Assay
This protocol describes the procedure for determining the in vitro inhibitory activity of this compound against human recombinant COX-2.
Experimental Workflow
Caption: Workflow for the in vitro COX-2 inhibitory assay.
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib and Indomethacin (reference compounds)
-
Dimethyl sulfoxide (DMSO)
-
Saturated stannous chloride solution
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Multichannel pipettes
-
Plate reader
Procedure
-
Preparation of Reagents:
-
Prepare the COX Assay Buffer.
-
Prepare a stock solution of Heme in DMSO.
-
Prepare stock solutions of this compound, celecoxib, and indomethacin in DMSO.
-
Prepare serial dilutions of the test and reference compounds in the assay buffer. The final DMSO concentration in the assay should be less than 1%.
-
Prepare the arachidonic acid substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in the specified order:
-
150 µL of COX Assay Buffer
-
10 µL of Heme solution
-
10 µL of human recombinant COX-2 enzyme solution
-
-
Add 10 µL of the diluted test compound or reference compound to the respective wells. For the control wells, add 10 µL of the vehicle (assay buffer with the same percentage of DMSO).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding 10 µL of saturated stannous chloride solution to each well.
-
-
Measurement of PGE2 Production:
-
Determine the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (PGE2 produced with compound / PGE2 produced with vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion
The provided data and protocols demonstrate a methodology for evaluating the potential of this compound as a selective COX-2 inhibitor. The results indicate that this compound exhibits potent and selective inhibition of COX-2 in vitro, suggesting its potential as an anti-inflammatory agent. Further in vivo studies are recommended to validate these findings.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Allyl-6-methylpyridazin-3(2H)-one as a Versatile Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Allyl-6-methylpyridazin-3(2H)-one as a foundational scaffold for the development of novel compounds with potential therapeutic applications. The pyridazinone core is a well-established pharmacophore, and strategic modifications of this starting material can lead to the discovery of potent and selective modulators of various biological targets.[1][2][3][4]
Introduction to this compound
The this compound scaffold is a valuable starting point for medicinal chemistry campaigns due to the presence of reactive handles that allow for diverse chemical transformations. The allyl group at the N2 position and the potential for functionalization on the pyridazinone ring provide opportunities for generating extensive compound libraries. The inherent biological activities of the pyridazinone nucleus, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make its derivatives attractive for drug discovery programs.[2][3][4][5]
Synthetic Strategies and Key Reactions
The synthesis of novel compounds from this compound can be approached through several key synthetic strategies. A general workflow for the diversification of this precursor is outlined below.
Caption: Synthetic workflow for generating novel compounds from this compound.
Modification of the Allyl Group
The terminal double bond of the allyl group is a versatile functional handle for a variety of chemical transformations, including:
-
Heck Coupling: To introduce aryl or vinyl substituents.
-
Click Chemistry (Thiol-ene reaction): For the efficient introduction of a wide range of functional groups.
-
Epoxidation and subsequent ring-opening: To generate diol derivatives or introduce nucleophiles.
-
Hydroformylation: To introduce an aldehyde group for further derivatization.
Functionalization of the Pyridazinone Ring
The pyridazinone ring can be functionalized at various positions. A common approach involves electrophilic substitution reactions. For instance, bromination of the ring can provide a handle for subsequent cross-coupling reactions.
-
Halogenation: Introduction of a halogen atom (e.g., bromine) at a specific position on the pyridazinone ring.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the halogenated pyridazinone with various boronic acids to introduce aryl or heteroaryl moieties.[6]
Potential Therapeutic Applications and Biological Activities
Derivatives of the pyridazinone scaffold have been reported to exhibit a wide range of biological activities. By leveraging this compound as a precursor, novel compounds can be designed to target specific biological pathways implicated in various diseases.
Anti-inflammatory and Analgesic Activity
Many pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][7] The design of novel derivatives could lead to the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Potential mechanism of action for novel anti-inflammatory pyridazinone derivatives.
Antibacterial Activity
Novel pyridazinone derivatives have shown promising antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The development of new antibacterial agents is a critical area of research, and this scaffold offers a promising starting point.
Anticancer Activity
The pyridazinone core is present in several compounds with demonstrated anticancer activity.[1][9] These compounds can act through various mechanisms, including the inhibition of protein kinases and other key enzymes involved in cancer cell proliferation and survival.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and derivatization of this compound. Researchers should adapt these protocols based on the specific target molecule and optimize reaction conditions as needed.
General Synthesis of this compound
The synthesis of the title compound typically involves the cyclocondensation of a suitable γ-keto acid or its ester with allylhydrazine.
Protocol 1: Synthesis of this compound
-
To a solution of levulinic acid (1 equivalent) in a suitable solvent (e.g., ethanol), add allylhydrazine (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Suzuki Coupling of a Brominated Derivative
This protocol describes a general procedure for a Suzuki coupling reaction, a powerful tool for creating carbon-carbon bonds.
Protocol 2: Suzuki Cross-Coupling Reaction
-
In a reaction vessel, combine the brominated this compound derivative (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture at reflux for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following tables summarize representative quantitative data for various pyridazinone derivatives, highlighting their potential as bioactive agents.
Table 1: Antibacterial Activity of Novel Pyridazinone Derivatives [8]
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| 7 | S. aureus (MRSA) | 3.74 |
| 7 | P. aeruginosa | 8.92 |
| 13 | S. aureus (MRSA) | 3.74 |
| 13 | P. aeruginosa | 8.92 |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition) [7]
| Compound | COX-2 IC₅₀ (µM) |
| 5a | 0.19 |
| 6a | 0.11 |
| 16a | 0.24 |
Table 3: Analgesic Activity of Pyridazinone Derivatives [5]
| Compound | Analgesic Efficacy (% protection) |
| 4a | 47% |
| 8b | 46% |
| 9a | 45% |
Disclaimer: The provided protocols and data are for informational purposes only and should be adapted and validated by the user. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 9. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling 2-Allyl-6-methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and radiolabeling of 2-Allyl-6-methylpyridazin-3(2H)-one, a molecule of interest in pharmaceutical research. The described techniques are essential for studying its distribution, metabolism, and target engagement.
Introduction
The ability to label this compound is crucial for its development as a potential therapeutic agent. Labeling with fluorescent dyes or radioisotopes allows for its visualization and quantification in various biological systems, from in vitro assays to in vivo imaging. This document outlines two primary labeling strategies: fluorescent labeling via thiol-ene "click" chemistry targeting the allyl group, and radiolabeling with Fluorine-18 on a modified precursor.
Data Presentation
The following table summarizes the key quantitative parameters for the described labeling techniques.
| Labeling Technique | Label | Typical Labeling Efficiency | Specific Activity/Molar Ratio | Key Advantages | Key Disadvantages |
| Fluorescent Labeling | Fluorescent Dye (e.g., FITC, Cy5) | > 90% | 1:1 (Label:Molecule) | High efficiency, versatility of dyes, suitable for in vitro assays and microscopy. | Potential for steric hindrance, photobleaching. |
| Radiolabeling | Fluorine-18 (¹⁸F) | 55-65% (Radiochemical Yield) | High (carrier-free) | High sensitivity for in vivo imaging (PET), quantitative. | Requires specialized facilities, short half-life of ¹⁸F (110 min). |
Experimental Protocols
Fluorescent Labeling via Thiol-Ene Reaction
This protocol describes the functionalization of the allyl group of this compound with a thiol-containing linker, followed by conjugation to a fluorescent dye. The thiol-ene reaction is a highly efficient and bio-orthogonal "click" chemistry reaction.[1][2]
Workflow Diagram
Caption: Workflow for fluorescent labeling via thiol-ene reaction.
Methodology
Part 1: Thiol-Ene Functionalization with a Linker
-
Materials:
-
This compound
-
Thiol-linker with a terminal amine group (e.g., cysteamine)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) or radical initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
-
UV lamp (365 nm) if using a photoinitiator
-
-
Procedure: a. In a quartz reaction vessel, dissolve this compound (1 equivalent) and the thiol-linker (1.1 equivalents) in the chosen solvent. b. Add the photoinitiator (0.05 equivalents). c. Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen. d. While stirring, irradiate the mixture with a UV lamp at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the resulting amine-functionalized pyridazinone by column chromatography on silica gel.
Part 2: Conjugation to a Fluorescent Dye
-
Materials:
-
Amine-functionalized pyridazinone from Part 1
-
Amine-reactive fluorescent dye (e.g., a succinimidyl (NHS) ester of fluorescein, Cy5, or another desired fluorophore)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
-
Procedure: a. Dissolve the amine-functionalized pyridazinone (1 equivalent) in the chosen solvent. b. Add the tertiary amine base (2-3 equivalents). c. In a separate vial, dissolve the NHS-ester of the fluorescent dye (1.1 equivalents) in the same solvent. d. Add the dye solution dropwise to the pyridazinone solution while stirring. e. Allow the reaction to proceed in the dark at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS. f. Upon completion, purify the fluorescently labeled product by preparative HPLC to remove unreacted dye and other impurities.
Radiolabeling with Fluorine-18
This protocol describes a strategy for the radiosynthesis of [¹⁸F]-labeled this compound. It involves the synthesis of a precursor molecule with a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride. This method is adapted from protocols for labeling other pyridazinone derivatives.[3][4]
Signaling Pathway/Reaction Mechanism
Caption: General scheme for ¹⁸F-radiolabeling via nucleophilic substitution.
Methodology
Part 1: Synthesis of a Labeling Precursor
A precursor to this compound must be synthesized where a leaving group is present at a position that will be labeled. For example, a tosyloxyethyl group could be attached at the N2 position instead of the allyl group. The synthesis of such a precursor is a multi-step process and is beyond the scope of this general protocol but would follow standard organic synthesis methodologies.
Part 2: Radiosynthesis
-
Materials:
-
Labeling precursor (e.g., 2-(2-tosyloxyethyl)-6-methylpyridazin-3(2H)-one)
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
-
Solid-phase extraction (SPE) cartridges for purification
-
-
Procedure (to be performed in a shielded hot cell with an automated synthesis module): a. Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride into the reaction vessel with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water. c. Azeotropically dry the [¹⁸F]fluoride/Kryptofix complex by heating under a stream of nitrogen. d. Dissolve the labeling precursor (5-10 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. e. Heat the reaction mixture at 80-120°C for 10-20 minutes. f. After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude labeled product and separate it from unreacted [¹⁸F]fluoride. g. Wash the cartridge with water to remove polar impurities. h. Elute the desired [¹⁸F]-labeled product with ethanol or acetonitrile. i. The final product may require further purification by HPLC to achieve high radiochemical purity. j. Formulate the purified product in a suitable solvent (e.g., saline with a small amount of ethanol) for in vivo use.
Conclusion
The protocols provided here offer robust methods for the fluorescent and radiolabeling of this compound. The thiol-ene reaction provides a versatile platform for attaching a variety of fluorescent probes, while the nucleophilic substitution with ¹⁸F allows for sensitive in vivo imaging. These techniques are fundamental for advancing the preclinical and clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 3. A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psec.uchicago.edu [psec.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Allyl-6-methylpyridazin-3(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the N-alkylation of 6-methylpyridazin-3(2H)-one with an allyl halide (e.g., allyl bromide) in the presence of a base. The reaction introduces the allyl group onto the nitrogen atom at position 2 of the pyridazinone ring.
Q2: What are the critical parameters affecting the yield of the N-alkylation reaction?
A2: The key parameters influencing the yield include the choice of base, solvent, reaction temperature, and the purity of the starting materials. The selection of a suitable base is crucial to ensure efficient deprotonation of the pyridazinone nitrogen, while the solvent can influence the solubility of reactants and the reaction rate. Temperature control is important to minimize side reactions.
Q3: What are the common side reactions observed during the synthesis?
A3: The most prevalent side reaction is O-alkylation, which leads to the formation of the isomeric product, 3-allyloxy-6-methylpyridazine. The ratio of N- to O-alkylation can be influenced by the reaction conditions. Another potential side reaction is dialkylation if a strong base is used in excess.
Q4: How can I minimize the formation of the O-alkylated byproduct?
A4: To favor N-alkylation over O-alkylation, it is generally recommended to use a polar aprotic solvent such as DMF or acetonitrile in combination with a moderately strong base like potassium carbonate. Running the reaction at a controlled temperature (e.g., room temperature to 60°C) can also enhance the selectivity for N-alkylation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 6-methylpyridazin-3(2H)-one and the appearance of the product spot(s). A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Low quality of allyl bromide. 3. Insufficient reaction time or temperature. 4. Impure starting material (6-methylpyridazin-3(2H)-one). | 1. Use freshly dried and powdered potassium carbonate or an alternative base like sodium hydride (use with caution). 2. Use freshly distilled or a new bottle of allyl bromide. 3. Gradually increase the reaction temperature (e.g., in 10°C increments) and monitor by TLC. Extend the reaction time. 4. Recrystallize the starting material before use. |
| High Proportion of O-Alkylated Byproduct | 1. Use of a non-polar solvent. 2. Use of a very strong base that fully deprotonates the pyridazinone, leading to a more reactive oxygen anion. 3. High reaction temperature. | 1. Switch to a polar aprotic solvent such as DMF or acetonitrile. 2. Use a milder base like potassium carbonate instead of sodium hydride. 3. Run the reaction at a lower temperature (e.g., room temperature) for a longer duration. |
| Multiple Spots on TLC, Indicating Several Byproducts | 1. Degradation of starting materials or product. 2. Presence of impurities in the solvent or reagents. 3. Reaction temperature is too high. | 1. Ensure all reagents and solvents are pure and dry. 2. Use analytical grade solvents. 3. Lower the reaction temperature and monitor the reaction more frequently by TLC. |
| Difficulty in Purifying the Product | 1. Similar polarity of the N- and O-alkylated isomers. 2. Presence of unreacted starting material. | 1. Use column chromatography with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. Optimize the reaction to ensure complete consumption of the starting material. A basic wash of the organic extract can help remove unreacted acidic starting material. |
Experimental Protocols
Key Experiment: N-Alkylation of 6-methylpyridazin-3(2H)-one
This protocol is a representative procedure for the N-alkylation of a pyridazinone derivative and can be adapted for the synthesis of this compound.
Materials:
-
6-methylpyridazin-3(2H)-one
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
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Add allyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC.
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After completion of the reaction (typically 4-12 hours), pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of 6-substituted Pyridazinones
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | N/O Ratio |
| 1 | K₂CO₃ (2.0) | DMF | 60 | 6 | ~85 | >95:5 |
| 2 | NaH (1.2) | THF | 25 | 4 | ~70 | ~80:20 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 5 | ~90 | >95:5 |
| 4 | K₂CO₃ (2.0) | Acetone | 56 | 12 | ~75 | ~90:10 |
Note: The data presented are representative values based on analogous reactions and may need to be optimized for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
2-Allyl-6-methylpyridazin-3(2H)-one solubility and formulation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and formulation of 2-Allyl-6-methylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation is a common issue for poorly soluble compounds. Several strategies can be employed to address this:
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pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5]
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Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of your compound.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
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Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[5]
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Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility by creating a hydrophilic exterior.[5][7]
Q3: I am observing low bioavailability in my in vivo studies. Could this be related to solubility?
A3: Yes, poor aqueous solubility is a major cause of low and variable oral bioavailability.[7][8] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. If the dissolution rate is slow due to poor solubility, the absorption will be limited, leading to low bioavailability.[7]
Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble pyridazinone derivatives?
A4: Several advanced formulation strategies can enhance the bioavailability of poorly soluble drugs:[7][9]
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[5][10] This can be achieved through techniques like micronization and nanosizing.[8][10]
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Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[6][7] The amorphous form is generally more soluble than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and enhance absorption.[7][8]
Troubleshooting Guides
Issue: Inconsistent results in solubility experiments.
| Possible Cause | Troubleshooting Step |
| Equilibrium not reached | Ensure adequate shaking or agitation time in your shake-flask experiment. Typically, 24-48 hours is required to reach equilibrium.[11] |
| Temperature fluctuations | Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[11][12] |
| Inaccurate quantification | Verify the accuracy and linearity of your analytical method (e.g., HPLC, UV-Vis) for the concentration range of interest. |
| Solid-state form changes | The solid form of the compound (polymorph, hydrate, solvate) can affect solubility. Analyze the solid material before and after the experiment using techniques like DSC or PXRD to check for any changes.[2] |
Issue: Formulation is not stable and shows signs of drug precipitation over time.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial formulation may be supersaturated. Consider reducing the drug concentration or using a polymer that can inhibit precipitation. |
| Incompatible excipients | Ensure that all excipients in your formulation are compatible with the drug substance and with each other. |
| Changes in temperature or pH | Evaluate the stability of your formulation under different storage conditions to identify any critical parameters affecting stability. |
Quantitative Data
Since specific quantitative solubility data for this compound is not available, the following table presents the mole fraction solubility (x_e) of a related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in various pharmaceutical solvents at different temperatures, as a reference.[2]
Table 1: Mole Fraction Solubility (x_e) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 6.54 x 10⁻⁶ | 7.31 x 10⁻⁶ | 8.15 x 10⁻⁶ | 9.08 x 10⁻⁶ |
| Ethanol | 1.35 x 10⁻³ | 1.62 x 10⁻³ | 1.93 x 10⁻³ | 2.29 x 10⁻³ | 2.71 x 10⁻³ |
| Propylene Glycol (PG) | 2.81 x 10⁻³ | 3.32 x 10⁻³ | 3.91 x 10⁻³ | 4.58 x 10⁻³ | 5.35 x 10⁻³ |
| Polyethylene Glycol 400 (PEG-400) | 1.87 x 10⁻² | 2.15 x 10⁻² | 2.46 x 10⁻² | 2.81 x 10⁻² | 3.20 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 3.51 x 10⁻¹ | 3.75 x 10⁻¹ | 4.01 x 10⁻¹ | 4.32 x 10⁻¹ | 4.67 x 10⁻¹ |
Data extracted from Shakeel et al., 2019.[2]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of equilibrium solubility using the widely accepted shake-flask method.[11][12]
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Preparation: Prepare a series of vials with the desired solvent systems (e.g., pH buffers, co-solvent mixtures).
-
Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
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Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
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Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a syringe filter (e.g., 0.22 µm).
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Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.
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Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.
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Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Overcoming Resistance to Pyridazinone-Based Compounds
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering resistance to pyridazinone-based compounds, using 2-Allyl-6-methylpyridazin-3(2H)-one as a representative example. Given the limited specific data on this particular molecule, the information presented is based on established mechanisms of drug resistance to other kinase inhibitors and pyridazinone derivatives.
Troubleshooting Guide
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.
Possible Cause 1: Target Alteration
The primary target of the compound may have acquired mutations that prevent effective binding.
Suggested Solution:
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Sequence the target protein's gene: Compare the gene sequence from the resistant cell line to that of the parental (sensitive) cell line to identify any mutations.
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Perform molecular modeling: If a mutation is found, use computational modeling to predict its impact on drug binding.
Experimental Protocol: Target Gene Sequencing
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Isolate Genomic DNA: Extract genomic DNA from both the sensitive and resistant cell lines using a commercial kit.
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PCR Amplification: Amplify the coding region of the target gene using high-fidelity DNA polymerase.
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Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
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Sequence Analysis: Align the sequences from the sensitive and resistant cells to identify any mutations.
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the primary target. For pyridazinone derivatives, which can target kinases like B-Raf or FGFR, bypass activation of pathways like EGFR or MET is a common resistance mechanism.[1]
Suggested Solution:
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Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of multiple RTKs simultaneously.
-
Western Blot Analysis: Confirm the activation of specific bypass pathways identified in the array by probing for phosphorylated forms of key signaling proteins (e.g., p-EGFR, p-MET, p-AKT).
Experimental Protocol: Western Blot for Bypass Pathway Activation
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Cell Lysis: Lyse sensitive and resistant cells (both untreated and treated with the compound) to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., EGFR, HER3, AKT).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
Possible Cause 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[2]
Suggested Solution:
-
Efflux Pump Activity Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for MDR1, Hoechst 33342 for ABCG2) to measure their activity.
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with your compound in combination with known efflux pump inhibitors (e.g., Verapamil for MDR1, Ko143 for ABCG2) to see if sensitivity is restored.
-
qRT-PCR and Western Blot: Quantify the mRNA and protein expression levels of common ABC transporter genes.
Experimental Protocol: Efflux Pump Activity Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
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Dye Loading: Incubate cells with a fluorescent substrate (e.g., Hoechst 33342).
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Drug Treatment: Treat the cells with your pyridazinone compound or a known efflux pump inhibitor.
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a plate reader. A lower fluorescence in resistant cells suggests higher efflux activity.
Frequently Asked Questions (FAQs)
Q1: My cell line shows a gradual increase in the IC50 value for this compound over several passages. What is the likely mechanism?
A gradual increase in IC50 often suggests the selection and expansion of a subpopulation of cells with a resistance mechanism, or the induction of resistance mechanisms like the upregulation of efflux pumps. We recommend performing an efflux pump activity assay and a phospho-RTK array to investigate these possibilities.
Q2: I have identified a bypass pathway that is activated in my resistant cell line. How can I overcome this?
Combination therapy is a promising strategy.[3][4] You can combine your pyridazinone compound with an inhibitor of the activated bypass pathway. For example, if you observe EGFR activation, a combination with an EGFR inhibitor like gefitinib or erlotinib may restore sensitivity.[1]
Q3: Are there any known combination strategies for pyridazinone-based compounds?
While specific combination therapies for this compound are not documented, studies on other pyridazinone derivatives and kinase inhibitors suggest that combining them with inhibitors of efflux pumps or bypass signaling pathways can be effective.[1][2] For instance, Pim1 kinase inhibitors, which have an imidazo-pyridazine structure, have been shown to overcome ABCG2-mediated drug resistance.[2]
Q4: My resistant cells do not show any target mutations, bypass pathway activation, or increased drug efflux. What other mechanisms could be at play?
Other potential resistance mechanisms include:
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Alterations in downstream signaling: Mutations or expression changes in proteins downstream of the drug target.
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Metabolic reprogramming: Cells altering their metabolic pathways to survive the drug's effects.
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Induction of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 can make cells more resistant to drug-induced apoptosis.[5]
Further investigation using transcriptomics (RNA-seq) or proteomics could help identify these alternative resistance mechanisms.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Fold Change |
| Parental (Sensitive) | 0.5 | - |
| Resistant Clone A | 10.2 | 20.4 |
| Resistant Clone B | 15.8 | 31.6 |
Table 2: Effect of Combination Therapy on the IC50 of this compound in Resistant Cell Line A
| Treatment | IC50 of this compound (µM) | Fold Re-sensitization |
| Compound Alone | 10.2 | - |
| + Efflux Pump Inhibitor (Ko143, 1 µM) | 1.2 | 8.5 |
| + Bypass Pathway Inhibitor (Gefitinib, 1 µM) | 9.8 | 1.0 |
Visualizations
Caption: Potential mechanisms of action and resistance to a pyridazinone compound.
Caption: A logical workflow for identifying the mechanism of drug resistance.
References
- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 4. Combination antimicrobial therapy to manage resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration of 2-Allyl-6-methylpyridazin-3(2H)-one
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for 2-Allyl-6-methylpyridazin-3(2H)-one?
A1: While the exact mechanism for this specific compound is uncharacterized, pyridazin-3(2H)-one derivatives are known to target a variety of signaling pathways.[1] Depending on the other substituents, this class of compounds has been shown to act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2)[2][3], phosphodiesterases, and various kinases.[1] Some derivatives also exhibit anticancer activity by targeting pathways involved in cell proliferation.[4][5]
Q2: What are the potential biological activities of this compound?
A2: Based on related compounds, this compound may possess anti-inflammatory, analgesic, anticancer, antimicrobial, or cardiovascular activities.[2][4][6][7] The specific activity will depend on its unique structure.
Q3: How should I dissolve this compound for in vitro experiments?
A3: Most pyridazinone derivatives are soluble in organic solvents such as DMSO, ethanol, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: What is a typical starting dose for in vivo animal studies?
A4: For related pyridazinone derivatives with anti-inflammatory or analgesic effects, doses in rodents have ranged from 10 to 100 mg/kg, administered orally or intraperitoneally.[2][6] However, a dose-response study is essential to determine the optimal and non-toxic dose for this compound. An acute toxicity study is also recommended before efficacy studies.[5]
Q5: How can I synthesize this compound?
A5: A general synthetic route for 2,6-disubstituted pyridazin-3(2H)-ones involves the cyclization of a γ-keto acid with a substituted hydrazine. For this compound, this would likely involve the reaction of a 4-oxopentanoic acid derivative with allylhydrazine. Further purification by chromatography is usually required.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of the compound. | - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it remains compatible with your experimental system.- Use a surfactant or other solubilizing agent.- Prepare fresh dilutions from the stock solution immediately before use. |
| Inconsistent Results in Biological Assays | - Compound degradation.- Variability in compound concentration.- Cell line instability. | - Store the compound in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or -80°C.- Prepare fresh stock solutions regularly.- Ensure accurate pipetting and serial dilutions.- Regularly check the health and passage number of your cell lines. |
| No Biological Activity Observed | - The compound may not be active in the chosen assay.- Incorrect dosage or concentration.- Insufficient incubation time. | - Test the compound in a variety of cell lines and assays based on the known activities of related pyridazinones.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment to identify the optimal incubation period. |
| Toxicity in In Vivo Studies | The administered dose is too high. | - Perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).- Start with a lower dose and gradually escalate to find a therapeutically effective and non-toxic dose range. |
Quantitative Data Summary for Related Pyridazinone Derivatives
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | IC50 (µM) for COX-2 | Reference |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | 0.19 | [2] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 0.11 | [2] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 0.24 | [2] |
| 6-benzyl-2-methylpyridazin-3(2H)-one | >100 (low activity) | [3] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one | >100 (low activity) | [3] |
Table 2: In Vitro Anticancer Activity of Selected Pyridazinone Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g) | HL-60 (TB) (Leukemia) | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g) | NCI-H522 (Non-Small-Cell Lung) | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 2g) | BT-549 (Breast Cancer) | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h) | SR (Leukemia) | < 0.1 | [5] |
| 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (Compound 2h) | NCI-H522 (Non-Small-Cell Lung) | < 0.1 | [5] |
Experimental Protocols
Protocol 1: General Method for In Vitro COX-2 Inhibition Assay
This protocol is adapted from studies on similar pyridazinone derivatives.[2]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Use a commercial COX-2 inhibitor screening assay kit or prepare reagents for measuring prostaglandin E2 (PGE2) production.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.
-
Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for the recommended time (e.g., 10-30 minutes).
-
Stop the reaction according to the kit instructions.
-
Measure the product (e.g., PGE2) using a suitable method, such as ELISA.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: General Method for In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This protocol is based on studies with related pyridazinone compounds.[2][6]
-
Animals:
-
Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5: Test compound at different doses (e.g., 10, 30, and 100 mg/kg).
-
-
Procedure:
-
Administer the test compound or control orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Analyze the data using ANOVA followed by a post-hoc test to determine statistical significance.
-
Visualizations
Caption: A general experimental workflow for the evaluation of this compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: 2-Allyl-6-methylpyridazin-3(2H)-one Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Allyl-6-methylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A1: Based on literature for similar pyridazinone derivatives, ethanol is a commonly used and recommended starting solvent for recrystallization.[1][2] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to induce crystallization.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often happens if the melting point of your compound is lower than the temperature of the solution during precipitation or if there are significant impurities depressing the melting point.
To troubleshoot oiling out, consider the following steps:
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Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to fully redissolve the compound. A more dilute solution can lower the saturation point to a temperature below the compound's melting point.
-
Slow Down Cooling: Rapid cooling can lead to precipitation at a higher temperature. Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.
-
Change the Solvent System: If oiling out persists, a different solvent or a co-solvent system may be necessary. For instance, you could dissolve the compound in a solvent in which it is highly soluble (like hot ethanol) and then slowly add a miscible anti-solvent in which it is poorly soluble (like water or hexane) at an elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.
-
Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to encourage nucleation and growth of crystals rather than oil droplets.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A3: If no crystals have formed after the solution has reached room temperature, the solution may not be sufficiently supersaturated, or nucleation may be inhibited. Here are some techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: Add a seed crystal of the pure compound to the solution.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.
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Extended Cooling: Place the solution in an ice bath or a refrigerator for an extended period. Lower temperatures decrease solubility and can promote crystallization.
-
Introduce an Anti-Solvent: If using a single solvent system, you can try adding a small amount of a miscible solvent in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly.
Q4: The crystal yield is very low. How can I improve it?
A4: A low crystal yield can be due to several factors:
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Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you may lose a portion of your product. Ensure you are using a sufficient amount of hot solvent to keep the compound dissolved at elevated temperatures.
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Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. Cooling in an ice bath after slow cooling to room temperature is standard practice.
Q5: How can I assess the purity and crystalline form of my product?
A5: Several analytical techniques can be used to characterize the polymorphs and purity of your crystalline material:
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and enthalpy of fusion, and to identify different polymorphic forms which will have distinct thermal transitions.
-
Powder X-ray Diffraction (PXRD): This is a powerful technique to identify the specific crystalline form (polymorph) of your compound.
-
Infrared (IR) Spectroscopy: Different polymorphs can exhibit different IR spectra due to variations in crystal lattice interactions.
-
Thermogravimetric Analysis (TGA): Can be used to identify the presence of solvates by detecting weight loss at specific temperatures corresponding to the boiling point of the trapped solvent.
Data Presentation
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Commonly used for pyridazinone recrystallization. Good for compounds with moderate polarity. |
| Methanol | 65 | 6.6 | More polar than ethanol; may be a suitable alternative. |
| Isopropanol | 82 | 4.3 | Less polar than ethanol. |
| Ethyl Acetate | 77 | 4.4 | A less polar solvent that can be used in a co-solvent system. |
| Acetone | 56 | 5.4 | A polar aprotic solvent; its low boiling point allows for easy removal. |
| Toluene | 111 | 2.4 | A non-polar solvent, often used for less polar compounds or as an anti-solvent. |
| Hexane | 69 | 0.0 | A non-polar solvent, commonly used as an anti-solvent. |
| Water | 100 | 9.0 | A highly polar solvent, often used as an anti-solvent with water-miscible organic solvents like ethanol. |
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization using a Co-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an appropriate ice-cold mixture of the co-solvents for washing if necessary.
Mandatory Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Standard experimental workflow for recrystallization.
References
Technical Support Center: Purification of 2-Allyl-6-methylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Allyl-6-methylpyridazin-3(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-precipitation of impurities. | - Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with hexanes).- Ensure the crude product is fully dissolved at high temperature and cools down slowly to allow for selective crystallization.- Perform a second recrystallization. |
| The product is an oil and does not crystallize. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal if available.- Consider purifying by column chromatography instead. | |
| Low Yield After Column Chromatography | The product is highly soluble in the elution solvent and elutes too quickly with impurities. | - Use a less polar solvent system to increase retention on the silica gel.- Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The product is strongly adsorbed to the silica gel. | - Use a more polar solvent system.- Add a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to reduce tailing. | |
| The compound is degrading on the silica gel. | - Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column.- Work quickly and avoid prolonged exposure of the compound to the silica gel. | |
| Presence of Starting Materials in the Final Product | The reaction did not go to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.- Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). |
| Inefficient purification to remove unreacted starting materials. | - Optimize the column chromatography conditions (e.g., solvent gradient) to achieve better separation.- Consider a chemical workup step to remove acidic or basic starting materials before purification. | |
| Product Discoloration | The compound may be unstable and prone to oxidation or degradation. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Keep the compound protected from light and store at low temperatures.- Use antioxidants during purification if compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common purification methods for pyridazinone derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. For complex mixtures or to remove closely related impurities, column chromatography over silica gel is typically more effective.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures. Common solvents to screen for pyridazinone derivatives include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
A3: Standard silica gel (60 Å, 230-400 mesh) is a common stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio can be determined by TLC analysis. For related pyridazinone compounds, a mixture of n-hexane and ethyl acetate has been used successfully.[1]
Q4: My purified product is a yellow oil, but the literature reports it as a solid. What should I do?
A4: The presence of residual solvent or minor impurities can prevent crystallization. Try removing all solvent under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal. If these methods fail, a final purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Column Chromatography (System A) | |||||
| Column Chromatography (System B) |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product using TLC.
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Gradient Elution (Optional): If the product and impurities are not well-separated, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).
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Fraction Pooling and Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical N-alkylation step of the 6-methylpyridazin-3(2H)-one precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired N-allyl product (this compound) | 1. Competitive O-alkylation: The pyridazinone ring is an ambident nucleophile, and alkylation can occur at the oxygen atom, forming the undesired O-allyl isomer (3-allyloxy-6-methylpyridazine).2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate base. | 1. Optimize reaction conditions to favor N-alkylation: - Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation. In contrast, nonpolar solvents may favor O-alkylation.[1][2] - Base Selection: Stronger bases like sodium hydride (NaH) can increase the proportion of N-alkylation. Weaker bases such as potassium carbonate (K2CO3) may lead to a higher percentage of the O-allyl byproduct.2. Ensure complete deprotonation and reaction: - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a stronger base or ensure the base is fresh and anhydrous. |
| Presence of a significant amount of an isomeric byproduct | The primary isomeric byproduct is the O-allylated compound, 3-allyloxy-6-methylpyridazine. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2] | Separation of Isomers: - Column Chromatography: The N-allyl and O-allyl isomers can typically be separated by silica gel column chromatography. The polarity difference between the two isomers allows for their separation. A solvent system such as ethyl acetate/hexane can be optimized to achieve good separation. - Recrystallization: In some cases, fractional crystallization may be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. |
| Formation of an unexpected brominated byproduct | When using allyl bromide as the alkylating agent in DMSO as the solvent, an unforeseen side reaction can occur, leading to the bromination of the pyridazinone ring or other starting materials.[3] | Avoid DMSO with Allyl Bromide: - If bromination is observed, switch to a different polar aprotic solvent such as DMF or acetonitrile. While DMSO is a good solvent for this type of reaction, its combination with allyl bromide can generate reactive brominating species.[3] |
| Difficulty in purifying the final product | 1. Residual starting material: Incomplete reaction can leave unreacted 6-methylpyridazin-3(2H)-one.2. Multiple byproducts: A combination of O-allylation and other side reactions can lead to a complex mixture. | 1. Optimize reaction and workup: Ensure the reaction goes to completion. An aqueous workup can help remove unreacted starting material and inorganic salts.2. Systematic purification: - First, use an appropriate extraction procedure to remove water-soluble impurities. - Follow with column chromatography, using a gradient elution if necessary, to separate the desired product from the various byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the formation of the O-allyl isomer, 3-allyloxy-6-methylpyridazine. This occurs because the pyridazinone anion is an ambident nucleophile, with reactive sites at both the nitrogen and oxygen atoms. The ratio of N- to O-alkylation is sensitive to the reaction conditions.[1][2]
Q2: How can I favor the formation of the desired N-allyl product over the O-allyl isomer?
A2: To favor N-alkylation, it is recommended to use a polar aprotic solvent such as DMF or acetonitrile and a strong base like sodium hydride (NaH). These conditions tend to promote alkylation at the nitrogen atom.
Q3: I am observing an unexpected mass in my final product that corresponds to a brominated compound. What could be the cause?
A3: If you are using allyl bromide as your alkylating agent and DMSO as the solvent, you may be observing a bromination side reaction. The combination of DMSO and allyl bromide can generate a reactive species that acts as a brominating agent.[3] To avoid this, consider switching to a different polar aprotic solvent like DMF.
Q4: What is a suitable starting material for the synthesis of the 6-methylpyridazin-3(2H)-one precursor?
A4: A common and efficient route to 6-methylpyridazin-3(2H)-one is the cyclization of levulinic acid with hydrazine hydrate. This reaction is often performed in a solvent like water or ethanol.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of the reaction. For characterization of the final product and identification of any byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. The ¹H NMR spectra can be particularly useful for distinguishing between the N-allyl and O-allyl isomers based on the chemical shifts of the allyl protons and the methylene protons adjacent to the nitrogen or oxygen.
Experimental Protocols
Synthesis of 6-methylpyridazin-3(2H)-one (Precursor)
This protocol is based on the cyclization of levulinic acid.
Materials:
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Levulinic acid
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Hydrazine hydrate
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Ethanol
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Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
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In a round-bottom flask, dissolve levulinic acid in ethanol.
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Slowly add hydrazine hydrate to the solution at room temperature. The molar ratio should be approximately 1:1.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
Synthesis of this compound
This protocol describes the N-alkylation of 6-methylpyridazin-3(2H)-one.
Materials:
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6-methylpyridazin-3(2H)-one
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Allyl bromide
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Sodium hydride (NaH) or Potassium carbonate (K2CO3)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-methylpyridazin-3(2H)-one (1 equivalent) in anhydrous DMF dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
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Cool the mixture back to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired N-allyl product from the O-allyl isomer and other impurities.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Competing N- and O-alkylation side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of 2-Allyl-6-methylpyridazin-3(2H)-one in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Allyl-6-methylpyridazin-3(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the experimental analysis of its stability and degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] For this compound, a typical stress testing protocol would involve the following conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 105°C for 72 hours (in solid state and in solution).
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Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3] Key parameters for a starting method could be:
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).
-
Column Temperature: 30°C
Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways can be anticipated:
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Hydrolysis: The lactam bond in the pyridazinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.
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Oxidation: The allyl group and the methyl group are potential sites of oxidation. The double bond in the allyl group could be oxidized to form an epoxide or undergo cleavage.
-
Isomerization: The allyl group may undergo isomerization.
Below is a diagram illustrating a potential degradation workflow.
Caption: Experimental workflow for forced degradation studies.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. Incorrect preparation of stress samples. | 1. Increase the temperature, duration, or concentration of the stressor.[4] 2. Confirm the stability under extended stress conditions. 3. Verify the concentration and preparation of all reagents. |
| Poor peak shape or resolution in HPLC. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH with a suitable buffer. 2. Use a new column or a different stationary phase. 3. Reduce the injection volume or sample concentration. |
| Mass balance is less than 90%. | 1. Co-elution of the parent compound and degradation products. 2. Degradation products are not UV-active at the monitored wavelength. 3. Degradation products are volatile. 4. Degradation products are precipitating out of solution. | 1. Optimize the HPLC method to improve resolution. 2. Use a diode array detector (DAD) or a mass spectrometer to detect all components. 3. Use GC-MS for volatile degradants. 4. Check for sample precipitation and adjust solvent if necessary. |
| Inconsistent or irreproducible results. | 1. Variability in experimental conditions (temperature, light exposure). 2. Instability of the compound in the autosampler. 3. Inconsistent sample preparation. | 1. Ensure precise control of all experimental parameters. 2. Use a cooled autosampler and analyze samples promptly after preparation. 3. Standardize all sample preparation steps and use calibrated equipment. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C, 48h) | 85.2 | 14.8 | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 78.5 | 21.5 | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.1 | 9.9 | 1 |
| Thermal (105°C, 72h) | 95.8 | 4.2 | 1 |
| Photolytic (1.2 M lux·h, 200 W·h/m²) | 92.3 | 7.7 | 2 |
Table 2: Chromatographic Data of Major Degradation Products
| Degradation Product | Retention Time (min) | % Peak Area (under stressed condition) |
| DP-1 (Acid Hydrolysis) | 3.5 | 8.2 |
| DP-2 (Base Hydrolysis) | 4.1 | 12.5 |
| DP-3 (Base Hydrolysis) | 5.8 | 5.3 |
| DP-4 (Oxidative) | 6.2 | 6.7 |
Experimental Protocols
A detailed methodology for a typical stability-indicating HPLC method is provided below.
Protocol: Stability-Indicating HPLC Method for this compound
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100 mL with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution.
-
-
Preparation of Stress Samples:
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Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent.
-
For hydrolysis, mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base.
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For oxidation, mix the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
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Incubate the samples under the specified conditions (time and temperature).
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Before analysis, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV/Vis or DAD detector.
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Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
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Integrate the peak areas of the parent compound and all degradation products.
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Calculate the percentage of degradation and assess the mass balance.
-
The following diagram illustrates the logical relationship in a potential degradation pathway.
Caption: Potential degradation pathways of the molecule.
References
How to increase the potency of 2-Allyl-6-methylpyridazin-3(2H)-one
Technical Support Center: Optimizing Pyridazinone Derivatives
Disclaimer: This technical support guide provides a general framework for increasing the potency of novel pyridazinone derivatives based on established principles of medicinal chemistry and pharmacology. Information regarding the specific biological activity and potency of "2-Allyl-6-methylpyridazin-3(2H)-one" is not extensively available in public literature. The strategies, protocols, and data presented herein are for illustrative purposes to guide researchers in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is compound potency and how is it measured?
A1: Potency is a measure of the concentration of a drug required to produce a specific effect of a given intensity.[1] It is commonly quantified using values like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[2] A lower IC50 or EC50 value indicates higher potency, meaning less of the compound is needed to achieve the desired biological response.[2] These values are determined from dose-response curves generated through biological assays.[2][3]
Q2: What are the common biological targets for pyridazinone derivatives?
A2: The pyridazinone scaffold is a versatile structure found in compounds targeting a wide array of biological molecules.[4][5] Depending on their substitutions, pyridazinone derivatives have been shown to target enzymes like cyclooxygenase-2 (COX-2), phosphodiesterases (PDEs), and various kinases (e.g., B-RAF, FGFR).[4][6] They also act on receptors and signaling pathways involved in inflammation, cancer, and cardiovascular diseases.[4][6][7]
Q3: What is a Structure-Activity Relationship (SAR) study?
A3: A Structure-Activity Relationship (SAR) study is a systematic process in medicinal chemistry where the structure of a lead compound is modified in a controlled manner, and the resulting effect on its biological activity is measured.[8][9] The goal is to understand which parts of the molecule (pharmacophores) are essential for its activity and how modifications affect potency, selectivity, and pharmacokinetic properties.[8] This iterative process guides the rational design of more potent and effective drug candidates.[8][10]
Q4: What are the primary strategies for increasing the potency of a lead compound like a pyridazinone derivative?
A4: Increasing potency generally involves one or more of the following strategies:
-
Structural Modification: Systematically altering the functional groups on the pyridazinone core to enhance binding affinity with the biological target. This is the foundation of SAR studies.[8][11]
-
Improving Physicochemical Properties: Modifying the molecule to improve properties like solubility and cell permeability, which can increase the effective concentration of the compound at the target site.[5]
-
Reducing Off-Target Binding: Enhancing selectivity for the desired target can reduce binding to other molecules, which may indirectly increase the concentration available for the intended interaction and reduce toxicity.
-
Formulation Development: Creating a delivery system (e.g., nanoparticles, liposomes) that improves the stability, solubility, and bioavailability of the compound.
Troubleshooting Guides
Issue 1: High variability in IC50/EC50 measurements.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility | Verify compound solubility in the assay buffer. Use a co-solvent like DMSO at a consistent, low final concentration (<0.5%). | Poor solubility can lead to inconsistent concentrations of the active compound, causing variable results. |
| Assay Robustness | Assess the effect of small, deliberate variations in assay parameters (e.g., incubation time, temperature).[12] | This helps determine the assay's reliability and identifies critical parameters that must be strictly controlled. |
| Cell Line Health/Passage | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. | Cell physiology can change with passage number, affecting their response to a compound and leading to assay drift. |
| Reagent Quality | Use high-quality, fresh reagents and qualify new batches of critical reagents like antibodies or enzymes. | Reagent degradation or lot-to-lot variability is a common source of inconsistent data. |
| Data Analysis | Ensure dose-response curves are parallel between experiments and use appropriate curve-fitting models (e.g., 4-parameter logistic fit).[2][3] | Parallelism suggests a consistent mechanism of action, and correct data modeling is crucial for accurate IC50/EC50 calculation.[3] |
Issue 2: The compound shows high potency in a biochemical assay but low potency in a cell-based assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Assess the compound's lipophilicity (LogP) and polar surface area. Perform a cell permeability assay (e.g., PAMPA). | The compound may be unable to cross the cell membrane to reach its intracellular target. |
| Cellular Efflux | Test for inhibition by known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). | The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching an effective concentration. |
| Compound Metabolism | Incubate the compound with liver microsomes or hepatocytes and analyze for degradation over time. | The compound may be rapidly metabolized by cellular enzymes into an inactive form. |
| Target Engagement | Use a cellular thermal shift assay (CETSA) or a target-specific biomarker assay to confirm the compound is engaging its target within the cell. | This confirms whether the lack of cellular activity is due to a failure to reach the target or a downstream cellular mechanism. |
Experimental Protocols
Protocol 1: General Method for Biochemical IC50 Determination (Illustrative Example: Kinase Assay)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test pyridazinone derivative in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer.
-
-
Serial Dilution:
-
Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).
-
Dilute each concentration from the DMSO plate into the assay buffer to create the final working concentrations for the assay. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the assay technology (e.g., add a detection reagent for a luminescence-based assay that measures remaining ATP).
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data using the high (vehicle control) and low (no ATP or potent inhibitor) controls.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value.
-
Protocol 2: General Method for Cell-Based EC50 Determination (Illustrative Example: MTT Assay for Anticancer Activity)
-
Cell Plating:
-
Culture human cancer cells (e.g., HCT116) under standard conditions.[10]
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridazinone compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
Data Presentation
Table 1: Illustrative Structure-Activity Relationship (SAR) for a Hypothetical this compound Scaffold
(Note: Data is hypothetical and for demonstration purposes only.)
| Compound ID | Modification at Position X | Modification at Position Y | Target IC50 (nM) | Cellular EC50 (nM) |
| Lead-001 | -H | -H | 1500 | 8500 |
| Analog-002 | -F | -H | 750 | 4200 |
| Analog-003 | -Cl | -H | 400 | 2100 |
| Analog-004 | -OCH3 | -H | 1200 | 9000 |
| Analog-005 | -Cl | -OH | 350 | 1500 |
| Analog-006 | -Cl | -NH2 | 50 | 250 |
This table illustrates how systematic modifications to a lead compound can be tracked to identify changes in potency. Here, adding a chlorine atom at position X and an amine group at position Y (Analog-006) resulted in a significant increase in both biochemical and cellular potency.
Visualizations
Caption: Workflow for medicinal chemistry potency optimization.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: Decision tree for troubleshooting inconsistent potency results.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaron.com [pharmaron.com]
Validation & Comparative
Comparing 2-Allyl-6-methylpyridazin-3(2H)-one to other pyridazinone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory activity of several pyridazinone derivatives. While specific experimental data for 2-Allyl-6-methylpyridazin-3(2H)-one is not publicly available, this document presents a comparative analysis of other structurally related pyridazinone compounds to offer valuable insights into the potential of this chemical class. The data and protocols compiled herein are based on published experimental findings for various pyridazinone derivatives.
Introduction to Pyridazinone Derivatives
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[2][3] The versatile scaffold of the pyridazinone ring allows for various substitutions, leading to a diverse array of compounds with distinct pharmacological profiles.[4] The anti-inflammatory properties of many pyridazinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Comparative Analysis of COX Inhibition
The anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) and pyridazinone derivatives is achieved through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of pyridazinone derivatives, as reported in various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | COX-2 | 0.11 | Celecoxib | 0.04 |
| 2-{[3-(2-Methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione | COX-2 | 0.19 | Celecoxib | 0.04 |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | COX-2 | 0.24 | Celecoxib | 0.04 |
| Compound 3d (a pyridazinone derivative) | COX-2 | 0.067 | Celecoxib | 0.074 |
| Compound 3g (a pyridazinone derivative) | COX-2 | 0.044 | Celecoxib | 0.074 |
| Compound 6a (a pyridazinthione derivative) | COX-2 | 0.053 | Celecoxib | 0.074 |
| Compound 4e (a pyridazinone derivative) | COX-2 | 0.356 | Celecoxib | - |
| Compound 3d (a pyridazinone derivative) | COX-2 | 0.425 | Celecoxib | - |
| Compound 3e (a pyridazinone derivative) | COX-2 | 0.519 | Celecoxib | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory properties of pyridazinone derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
The test compound and the respective COX enzyme (COX-1 or COX-2) are pre-incubated in the reaction buffer at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The mixture is incubated for a further period (e.g., 10 minutes) to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
The reaction is terminated by adding a stop solution (e.g., a strong acid).
-
The concentration of PGE2, a major product of the COX reaction, is measured using a commercial EIA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in a control sample without the compound.
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (or other suitable rodent species)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds (administered orally or intraperitoneally)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, reference drug, or vehicle (control) is administered to the animals.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce inflammation.
-
The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in inflammation and a typical workflow for the evaluation of pyridazinone derivatives.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of pyridazinone derivatives.
Caption: A typical experimental workflow for the evaluation of pyridazinone derivatives as anti-inflammatory agents.
Conclusion
Pyridazinone derivatives represent a promising class of compounds with significant anti-inflammatory potential, primarily through the inhibition of COX enzymes. The presented data on various pyridazinone derivatives highlight their potency and, in some cases, selectivity for COX-2. While direct comparative data for this compound is currently unavailable in the public domain, the information provided in this guide serves as a valuable resource for researchers interested in the design and development of novel anti-inflammatory agents based on the pyridazinone scaffold. Further investigation into the structure-activity relationships of this class of compounds will be instrumental in optimizing their therapeutic potential.
References
Validating p38 MAPK Engagement for a Novel Pyridazinone Inhibitor: A Comparative Guide
A Hypothetical Case Study for "Compound X" (2-Allyl-6-methylpyridazin-3(2H)-one)
For Researchers, Scientists, and Drug Development Professionals.
In the quest for novel therapeutics, confirming that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of two robust methodologies for validating the cellular target engagement of a hypothetical pyridazinone-based inhibitor, "Compound X," with its putative target, the p38 mitogen-activated protein kinase (MAPK).
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore known to interact with a variety of biological targets, including kinases. This guide will use p38 MAPK, a key regulator of cellular responses to inflammatory cytokines and stress, as the exemplar target to illustrate the application of the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition assay.
Comparative Analysis of Target Engagement Methods
The selection of a target engagement validation method depends on various factors, including the experimental question, available resources, and desired throughput. Here, we compare CETSA and the Kinobeads assay for assessing the interaction of Compound X with p38 MAPK.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to the target kinase.[3][4] |
| Readout | Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[5][6] | Apparent dissociation constant (Kdapp) or IC50 value, determined by quantitative mass spectrometry.[3] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment and post-translational modifications.[1][5] | Typically performed in cell lysates, which may not fully recapitulate the intracellular environment.[3] |
| Labeling | Label-free for both the compound and the target protein.[1] | Label-free for the test compound; target proteins are captured by immobilized ligands.[3] |
| Throughput | Moderate to high, with luminescent and AlphaScreen-based readouts enabling high-throughput screening (HTS).[5] | High-throughput, capable of profiling hundreds of compounds against a large panel of kinases simultaneously.[7] |
| Data Example (p38 MAPK) | A known p38 inhibitor, AMG-548, induced a thermal stabilization (ΔTm) of approximately 8-10°C for MAPK14 (p38α) in a luminescent thermal shift assay.[2] | A potent p38 inhibitor can exhibit a Kdapp in the nanomolar range, for example, 50 nM.[3] |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological context and the experimental procedures, the following diagrams are provided.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Comparative Efficacy Analysis: 2-Allyl-6-methylpyridazin-3(2H)-one and Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of the novel compound 2-Allyl-6-methylpyridazin-3(2H)-one against established cyclooxygenase-2 (COX-2) inhibitors. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from structurally similar 2,6-disubstituted pyridazin-3(2H)-one derivatives as surrogates. The primary mechanism of action for these compounds is the inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a targeted approach to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for representative 2,6-disubstituted pyridazin-3(2H)-one derivatives compared to the established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 15.21 | 0.11 | 138.27 |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 18.54 | 0.24 | 77.25 |
| Celecoxib | 16.85 | 0.15 | 112.33 |
Data sourced from a study on novel 2,6-disubstituted pyridazin-3(2H)-one derivatives.[1][2]
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound (at 10 mg/kg) | Edema Inhibition (%) at 3 hours |
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 68.4 |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 72.1 |
| Celecoxib | 55.2 |
| Indomethacin | 65.8 |
Data reflects the percentage reduction in paw edema compared to a control group.[1][2]
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound (at 10 mg/kg) | Writhing Inhibition (%) |
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 65.7 |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | 70.3 |
| Celecoxib | 58.9 |
| Indomethacin | 75.4 |
Data represents the percentage reduction in the number of abdominal writhes.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer.
-
Inhibitor Addition: Various concentrations of the test compounds (e.g., 2,6-disubstituted pyridazinones, celecoxib) are pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a solution like stannous chloride.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compounds (e.g., 2,6-disubstituted pyridazinones, celecoxib, indomethacin) or a vehicle control are administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test in Mice
This in vivo model is used to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animal Model: Male albino mice are commonly used.
-
Compound Administration: The test compounds or a vehicle control are administered to the mice, typically orally or intraperitoneally.
-
Induction of Pain: After a set period (e.g., 30 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of writhing inhibition is calculated by comparing the average number of writhes in the treated groups to the vehicle-treated control group.
Disclaimer: The data presented for the pyridazinone derivatives are based on structurally similar compounds and are intended to be representative. Further direct experimental evaluation of this compound is required for a definitive comparison of its efficacy.
References
Navigating the Selectivity Landscape of Pyridazinone Derivatives: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the cross-reactivity profile of a representative pyridazinone derivative, offering insights into its selectivity and potential therapeutic applications. While specific experimental data for 2-Allyl-6-methylpyridazin-3(2H)-one is not currently available in the public domain, this document serves as a template to illustrate how such a compound could be profiled and compared against other agents. The data presented herein is based on published findings for a structurally related 2,6-disubstituted pyridazin-3(2H)-one derivative, herein referred to as Compound X, to demonstrate the principles of cross-reactivity profiling.
Pyridazinone-based compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their wide array of biological activities.[1][2][3][4][5] These activities span anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4][5] The versatility of the pyridazinone scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.
Comparative Cross-Reactivity Data
To illustrate a cross-reactivity profile, we present data for a representative pyridazinone derivative, "Compound 6a" (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one), from a study by Aboul-Enein et al. (2017), and compare it with the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.[6] The primary targets for this comparison are the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 6a | COX-1 | >100 | >909 |
| COX-2 | 0.11 | ||
| Celecoxib | COX-1 | 15 | 187.5 |
| COX-2 | 0.08 |
Data sourced from Aboul-Enein et al., 2017.[6]
This table clearly demonstrates the high selectivity of Compound 6a for the COX-2 enzyme over the COX-1 isoform, a desirable characteristic for anti-inflammatory agents aimed at reducing gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard protocols for evaluating COX inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the concentration of the test compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Procedure:
-
The test compound, pre-incubated with the enzyme in the assay buffer at room temperature for 15 minutes.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a quenching agent (e.g., a solution of HCl).
-
The amount of prostaglandin E2 (PGE2) produced is measured using a standard method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Biological Pathways and Workflows
To further understand the context of this research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and thromboxanes by COX-1 and COX-2 enzymes.
Caption: A generalized experimental workflow for the synthesis, in vitro screening, and in vivo evaluation of novel pyridazinone-based COX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sarpublication.com [sarpublication.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pyridazinone Scaffold: Bridging the Gap Between Benchtop and Biological Efficacy
A comparative analysis of the in vitro and in vivo activities of novel pyridazinone derivatives reveals a promising class of compounds with diverse therapeutic potential. This guide delves into the experimental data correlating their performance in laboratory assays with outcomes in preclinical models, offering valuable insights for researchers and drug development professionals.
The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry, yielding derivatives with a wide spectrum of pharmacological activities.[1][2] These compounds have been investigated for their anti-inflammatory, anticancer, vasorelaxant, and other therapeutic effects.[1][2][3][4] This guide provides a comparative overview of the in vitro and in vivo performance of select pyridazinone derivatives, highlighting the correlation between their molecular-level interactions and their physiological effects.
Anti-inflammatory Activity: Targeting COX-2 and PDE4
A significant area of investigation for pyridazinone derivatives has been in the management of inflammation, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
Comparative In Vitro and In Vivo COX-2 Inhibition
Several studies have focused on designing pyridazinone derivatives as selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. The data below compares the in vitro COX-2 inhibition and in vivo anti-inflammatory efficacy of newly synthesized pyridazinone compounds with the standard drugs indomethacin and celecoxib.
| Compound | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro COX-1 Inhibition (IC50, µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | In Vivo Anti-inflammatory Activity (% edema inhibition) | Gastric Ulcerogenicity (Ulcer Index) |
| Compound 5a | 0.77 | 12.85 | 16.70 | Comparable to indomethacin and celecoxib | Lower than indomethacin |
| Compound 5f | 1.89 | 25.29 | 13.38 | Comparable to indomethacin and celecoxib | Lower than indomethacin |
| Indomethacin | 0.42 | 0.21 | 0.50 | Standard | High |
| Celecoxib | 0.35 | 12.96 | 37.03 | Standard | Low |
| Compound 4a | - | - | 96 | 65% | - |
| Compound 8b | - | - | 99 | 60% | - |
| Compound 9a | - | - | 98 | 62% | - |
| Diclofenac | - | - | - | 58% | - |
Data compiled from multiple sources.[5][6][7]
The data clearly demonstrates a positive correlation between potent and selective in vitro COX-2 inhibition and significant in vivo anti-inflammatory effects, coupled with a favorable gastric safety profile for the pyridazinone derivatives.
Phosphodiesterase 4 (PDE4) Inhibition
Another anti-inflammatory mechanism explored is the inhibition of PDE4. The following table summarizes the in vitro activity of a promising pyridazinone derivative, compound 4ba, compared to the established PDE4 inhibitor, roflumilast.
| Compound | In Vitro PDE4B Inhibition (%) at 20 µM | In Vitro PDE4B Inhibition (IC50, nM) |
| Compound 4ba | 64% | 251 ± 18 |
| Roflumilast | 75% | - |
Data from a 2021 study.[8]
Compound 4ba demonstrated potent in vitro inhibition of the PDE4B isoform, suggesting its potential as an anti-inflammatory agent.[8] Further in vivo studies using a murine air pouch model confirmed its ability to modulate monocyte/macrophage recruitment, indicating a successful translation of its in vitro activity to a biological system.[8]
Vasorelaxant Properties: Modulation of the eNOS Pathway
Pyridazinone derivatives have also shown promise as vasorelaxant agents. The table below presents the in vitro vasorelaxant activity of several derivatives compared to standard drugs.
| Compound | In Vitro Vasorelaxant Activity (EC50, µM) |
| Compound 4f | 0.0136 |
| Compound 4h | 0.0117 |
| Compound 5d | 0.0053 |
| Compound 5e | 0.0025 |
| Hydralazine | 18.2100 |
| Isosorbide Mononitrate | 30.1 |
| Diazoxide | 19.5 |
| Nitroglycerin | 0.1824 |
Data from a study on novel pyridazin-3-one derivatives.[9]
The significantly lower EC50 values of the pyridazinone compounds compared to established vasodilators indicate their potent in vitro activity.[9] This in vitro potency was correlated with in vivo effects, as these compounds were found to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and the aortic content of nitric oxide (NO).[9]
Anticancer Potential
The pyridazinone scaffold has also been explored for its anticancer activity. Certain derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines. For instance, compound 2h showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 µM.[4] Another compound, 2g, was highly active against leukemia (HL-60), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines with a GI50 value of less than 2 µM.[3] In vivo studies with compound 2h in athymic nude mice indicated good tolerability, suggesting its potential as a lead compound for developing new anticancer agents.[4]
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the test compounds to inhibit ovine COX-1 and COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Test compounds were pre-incubated with the respective enzyme before the addition of arachidonic acid. The inhibitory activity was measured by quantifying the amount of prostaglandin PGG2 produced. IC50 values were calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
Male Wistar rats were used for this model. A 0.1 mL injection of 1% carrageenan in saline was administered into the sub-plantar region of the right hind paw to induce inflammation. The test compounds or reference drugs were administered orally one hour before the carrageenan injection. The paw volume was measured using a plethysmometer at specified time intervals after the induction of edema. The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.
In Vitro PDE4B Inhibition Assay
The inhibitory activity of the compounds against human recombinant PDE4B was evaluated using a non-radioactive method. The assay measures the hydrolysis of cAMP by the PDE4 enzyme. The amount of remaining cAMP after the enzymatic reaction is quantified, and the inhibitory effect of the test compounds is determined.
Murine Air Pouch Model
This in vivo model is used to assess the effect of compounds on inflammatory cell recruitment. A subcutaneous air pouch is created on the back of a mouse. An inflammatory stimulus (e.g., carrageenan) is injected into the pouch to induce the infiltration of inflammatory cells. The test compound is administered, and after a specific period, the pouch is washed with saline. The collected lavage fluid is then analyzed to count the number of recruited leukocytes, such as monocytes and macrophages.
In Vitro Vasorelaxant Activity (Isolated Rat Thoracic Aorta)
The thoracic aorta is isolated from rats and cut into rings. The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution and maintained at 37°C. The rings are pre-contracted with phenylephrine. The test compounds are then added in a cumulative manner to induce relaxation. The tension of the aortic rings is recorded isometrically, and the vasorelaxant effect is expressed as the percentage of relaxation of the pre-contracted tissue. EC50 values are determined from the concentration-response curves.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams depict the signaling pathways and experimental workflows.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
Caption: Workflow for in vitro to in vivo correlation of anti-inflammatory activity.
References
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 2-Allyl-6-methylpyridazin-3(2H)-one: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has been extensively studied, leading to the development of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Allyl-6-methylpyridazin-3(2H)-one, focusing on the influence of substitutions at the N-2 and C-6 positions of the pyridazinone ring on its biological efficacy. While direct and comprehensive SAR studies on the specific molecule this compound are not extensively available in the public domain, this guide synthesizes data from various studies on analogous compounds to infer key structural determinants of activity.
Key Insights into Structure-Activity Relationships
The biological activity of pyridazin-3(2H)-one derivatives is significantly influenced by the nature of the substituents at the N-2 and C-6 positions. The interplay between the electronic and steric properties of these substituents dictates the compound's interaction with biological targets.
Influence of Substitution at the C-6 Position
The substituent at the C-6 position of the pyridazinone ring plays a crucial role in modulating the pharmacological profile. Studies on various analogs indicate that both alkyl and aryl substitutions can confer significant biological activity.
For instance, the presence of a methyl group at the C-6 position, as seen in 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, has been associated with potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. In contrast, replacing the methyl group with a larger benzyl group , as in 6-benzyl-2-methylpyridazin-3(2H)-one, has been shown to yield compounds with significant anti-inflammatory and analgesic properties, suggesting that the steric bulk and aromaticity at this position can be tailored to target different biological pathways.[1]
Furthermore, the introduction of substituted aryl groups at the C-6 position has been a common strategy to enhance the anticancer and antimicrobial activities of pyridazinone derivatives.
Influence of Substitution at the N-2 Position
The substituent at the N-2 position of the pyridazinone ring is critical for modulating the potency and selectivity of the compounds. While data specifically on the allyl group is limited, comparisons with other alkyl and aryl substituents provide valuable insights.
The presence of a small methyl group at the N-2 position, as in 6-benzyl-2-methylpyridazin-3(2H)-one, has been shown to be compatible with anti-inflammatory and analgesic activities.[1] The introduction of more complex moieties, such as p-sulfamylphenyl as seen in 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, has been demonstrated to impart significant anti-cancer and antimicrobial activities.[2]
The allyl group , with its unsaturated nature, introduces a different electronic and conformational profile compared to simple alkyl chains. This could potentially lead to alternative binding modes or metabolic pathways, thereby influencing the overall biological activity. However, without specific experimental data on this compound, the precise impact of the N-2 allyl group remains an area for further investigation.
Quantitative Data Comparison
To facilitate a clear comparison of the effects of different substituents, the following tables summarize the biological activities of various pyridazin-3(2H)-one analogs.
Table 1: Comparison of C-6 Substituents on Anti-inflammatory and Analgesic Activity
| Compound | C-6 Substituent | N-2 Substituent | Biological Activity | Reference |
| 6-benzyl-2-methylpyridazin-3(2H)-one | Benzyl | Methyl | Anti-inflammatory & Analgesic | [1] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Methyl | H | PDE4 Inhibition |
Table 2: Comparison of N-2 Substituents on Various Biological Activities
| Compound | N-2 Substituent | C-6 Substituent | Biological Activity | Reference |
| 6-benzyl-2-methylpyridazin-3(2H)-one | Methyl | Benzyl | Anti-inflammatory & Analgesic | [1] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | p-Sulfamylphenyl | Aryl | Anticancer & Antimicrobial | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used in the evaluation of the biological activities of pyridazinone derivatives.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Test Compound Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific dose 1 hour before carrageenan injection.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Induction of Writhing: An intraperitoneal injection of 0.6% v/v acetic acid solution (10 mL/kg) is administered.
-
Test Compound Administration: The test compounds and a standard drug (e.g., Aspirin) are administered orally 30 minutes before the acetic acid injection.
-
Observation: The number of writhes (a specific stretching posture) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation of Protection: The percentage of protection against writhing is calculated for each group compared to the control group.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Visualizing Synthetic Pathways and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate the general synthetic scheme for pyridazin-3(2H)-one derivatives and the logical flow of a structure-activity relationship study.
Caption: General synthetic route for 2,6-disubstituted pyridazin-3(2H)-one derivatives.
Caption: Workflow for a typical structure-activity relationship (SAR) study.
References
Comparative Analysis of Pyridazinone Derivatives as Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of pyridazinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. While direct experimental data for 2-Allyl-6-methylpyridazin-3(2H)-one is not extensively available in public literature, this document focuses on the well-established anti-inflammatory and analgesic properties of structurally related pyridazinone compounds. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, a key target in the development of anti-inflammatory drugs.
Introduction to Pyridazinones and their Therapeutic Potential
The pyridazinone scaffold is a versatile structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] A significant number of these compounds exert their anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[2][4]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[2][4]
The following diagram illustrates the role of COX enzymes in the inflammatory pathway.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Comparative Efficacy of Pyridazinone Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives compared to the well-known non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | >100 | 0.11 | >909.1 | [6] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | >100 | 0.24 | >416.7 | [6] |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | >100 | 0.19 | >526.3 | [6] |
| ABT-963 | >300 | 2 | >150 | [4] |
| Celecoxib (Reference) | 4 | 0.012 | 333 | [4] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader for fluorometric or colorimetric detection
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the purified COX-1 or COX-2 enzyme to the wells and incubate for a few minutes at room temperature.
-
Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Monitor the reaction progress by measuring the production of prostaglandin G2 (PGG2), often through a fluorometric or colorimetric probe, using a microplate reader in kinetic mode.[7]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
The following diagram illustrates the workflow for the in vitro COX inhibition assay.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
In Vivo Anti-Inflammatory and Analgesic Activity Assays
1. Carrageenan-Induced Paw Edema Test (Anti-inflammatory)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to a group of rats or mice.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for the treated group compared to the vehicle control group.[9][10]
2. Acetic Acid-Induced Writhing Test (Analgesic)
Objective: To assess the peripheral analgesic activity of a compound by measuring its ability to reduce the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to a group of mice.
-
After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).
-
Calculate the percentage of protection (analgesic activity) for the treated group compared to the vehicle control group.[9][10]
Conclusion
The pyridazinone scaffold represents a promising framework for the development of potent and selective COX-2 inhibitors. As demonstrated by the comparative data, various substitutions on the pyridazinone ring can lead to compounds with high efficacy and selectivity, potentially offering a better safety profile than traditional NSAIDs. Further investigation into the structure-activity relationships of this class of compounds, including derivatives such as this compound, is warranted to develop novel anti-inflammatory and analgesic agents.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Benchmarking 2-Allyl-6-methylpyridazin-3(2H)-one: A Comparative Analysis Against Gold Standard Anti-inflammatory Agents
For researchers, scientists, and professionals in drug development, this guide provides a comparative benchmark of the novel compound 2-Allyl-6-methylpyridazin-3(2H)-one against established gold standard anti-inflammatory drugs. Due to the absence of direct experimental data for this compound in publicly available literature, this analysis utilizes data from its closest structural analogs investigated for anti-inflammatory activity. The primary focus of this comparison is the inhibition of cyclooxygenase (COX) enzymes, a key mechanism in inflammation.
The pyridazinone scaffold is a well-established pharmacophore known for a variety of biological activities, with a significant number of derivatives showing potent anti-inflammatory effects, primarily through the inhibition of the COX-2 enzyme. This guide will compare the performance of selected 2,6-disubstituted pyridazin-3(2H)-one analogs with the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac.
Comparative Analysis of COX Inhibition
The following table summarizes the in vitro inhibitory activity of selected pyridazinone analogs and gold standard compounds against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of the enzyme's activity. A lower IC50 value corresponds to a higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridazinone Analogs | |||
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | >100 | 0.11[1] | >909 |
| 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | >100 | 0.24[1] | >417 |
| Gold Standard Compounds | |||
| Celecoxib | 15[2] | 0.04[2][3] | 375 |
| Diclofenac | 0.611[4] | 0.63[4] | 0.97 |
Experimental Protocols
The following is a generalized protocol for an in vitro COX inhibition assay, based on commonly cited methodologies. Specific details may vary between studies.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine or human COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds and reference drugs (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Test compounds or reference drugs at various concentrations are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10 minutes at 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The peroxidase activity of COX is determined by monitoring the oxidation of a suitable substrate (e.g., TMPD) using a microplate reader at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Caption: A generalized workflow for the in vitro COX inhibition assay.
References
- 1. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Allyl-6-methylpyridazin-3(2H)-one and Structurally Similar Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This guide provides a detailed head-to-head comparison of 2-Allyl-6-methylpyridazin-3(2H)-one with other structurally similar pyridazinone derivatives. The comparison focuses on key biological activities, including anti-inflammatory, vasodilator, and anticancer effects, supported by quantitative experimental data. Detailed experimental protocols are also provided to enable researchers to replicate and build upon these findings.
Structurally Similar Molecules for Comparison
For this comparative analysis, we have selected several 2,6-disubstituted pyridazin-3(2H)-one derivatives that share a common core with this compound but differ in the substituent at the 2-position. These molecules have been chosen based on the availability of robust biological data in the scientific literature. The selected molecules for comparison are:
-
This compound (Target Molecule)
-
6-Benzyl-2-methylpyridazin-3(2H)-one
-
2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one
-
Various 6-Phenylpyridazin-3(2H)-one Derivatives (for Vasodilator Activity)
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Table 1: In Vitro COX-2 Inhibitory Activity
| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| 6-Benzyl-2-methylpyridazin-3(2H)-one | - | 96 | [1] |
| 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | 0.11 | - | [1] |
| Diclofenac (Reference Drug) | - | - | [1] |
Note: Specific IC50 data for this compound was not available in the reviewed literature. The high selectivity index of the benzyl derivative suggests a promising profile for reduced gastrointestinal side effects.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| 6-Benzyl-2-methylpyridazin-3(2H)-one | 10 | 65% | [1] |
| Diclofenac (Reference Drug) | 10 | 58% | [1] |
Note: The benzyl derivative demonstrated superior in vivo anti-inflammatory activity compared to the standard drug diclofenac.
Vasodilator Activity
Pyridazinone derivatives have shown promise as vasodilator agents, which are crucial in the management of cardiovascular diseases like hypertension.[2] Their activity is often assessed by measuring the relaxation of pre-contracted aortic rings.
Table 3: Vasodilator Activity on Rat Thoracic Aortic Rings
| Compound | EC50 (µM) | Reference |
| 6-(4-Nitrophenyl)-2H-pyridazin-3-one | 0.07154 | [3] |
| 6-(4-Chlorophenyl)-2H-pyridazin-3-one | 0.1162 | [3] |
| 6-(4-Aminophenyl)-2H-pyridazin-3-one | 0.02916 | [3] |
| Hydralazine (Reference Drug) | 18.21 | [3] |
Note: While data for this compound is not specified, various 6-substituted phenylpyridazin-3(2H)-ones exhibit potent vasorelaxant activity, significantly more so than the reference drug hydralazine. This suggests that the 6-position substituent plays a critical role in this activity.
Anticancer Activity
The pyridazin-3(2H)-one scaffold is a core component of several approved and investigational anticancer drugs that target various mechanisms, including PARP inhibition.[4] The cytotoxic potential of novel derivatives is frequently evaluated against various cancer cell lines.
Table 4: In Vitro Anticancer Activity against HCT116 Human Colon Carcinoma Cells
| Compound | GI50 (µM) | Reference |
| Data for this compound and directly comparable analogs against HCT116 were not available in the reviewed literature. However, the pyridazinone class shows broad anticancer potential. | - | - |
Experimental Protocols
In Vitro COX-2 Inhibition Assay
This assay is used to determine the potency of a compound to inhibit the COX-2 enzyme.
Methodology:
-
A COX-2 inhibitor screening kit is utilized.
-
The test compounds are dissolved in DMSO to prepare a series of concentrations.
-
In a 96-well plate, the reaction mixture containing Tris-HCl buffer, COX-2 cofactor solution, and the COX-2 enzyme solution is added.
-
The test compound solution is then added to the wells.
-
The reaction is initiated by adding a COX-2 probe and arachidonic acid (substrate).
-
The fluorescence is measured at excitation and emission wavelengths of 560 nm and 590 nm, respectively.
-
The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[5]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Male Wistar rats are used for the experiment.
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compounds or the reference drug (e.g., diclofenac) are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[1][2]
Vasodilation Assay Using Rat Thoracic Aortic Rings
This ex vivo assay assesses the vasorelaxant effect of compounds on isolated blood vessels.
Methodology:
-
The thoracic aorta is isolated from a male Wistar rat and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
The rings are pre-contracted with a vasoconstrictor agent like phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, the test compound is added in a cumulative manner to obtain a dose-response curve.
-
The relaxation of the aortic rings is measured and expressed as a percentage of the pre-contraction.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated.[3]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.
Methodology:
-
Human cancer cells (e.g., HCT116) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Living cells with active mitochondria will convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Visualizing Experimental Workflows and Pathways
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
Reproducibility of experiments involving 2-Allyl-6-methylpyridazin-3(2H)-one
A comprehensive analysis of experimental reproducibility for the pyridazin-3(2H)-one class of compounds, offering insights into synthetic variability, and comparative biological data to guide researchers in drug discovery and development.
While direct reproducibility studies on 2-Allyl-6-methylpyridazin-3(2H)-one are not publicly available, this guide provides a comparative analysis of the broader pyridazin-3(2H)-one chemical family. This class of heterocyclic compounds has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This guide aims to address the reproducibility of experiments involving these derivatives by presenting comparative data from various studies, detailing experimental protocols, and outlining potential sources of variability.
Comparative Biological Activity of Pyridazin-3(2H)-one Derivatives
The primary biological target for many pyridazin-3(2H)-one derivatives is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[3][4] The following tables summarize the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of several pyridazin-3(2H)-one derivatives, providing a basis for comparing their potency and potential for reproducible results.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazin-3(2H)-one Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | - | 0.19 | - | [5] |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | - | 0.11 | - | [5] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | - | 0.24 | - | [5] |
| Compound 3d | - | 0.067 | >14.9 | [6] |
| Compound 3g | - | 0.044 | 11.51 | [6] |
| Compound 6a | - | 0.053 | >18.8 | [6] |
| Compound 5a | 12.88 | 0.77 | 16.70 | [7] |
| Compound 5f | 25.29 | 1.89 | 13.38 | [7] |
| Compound 9a | 0.33 | 0.0155 | 21.29 | [8] |
| Compound 16b | 0.315 | 0.0169 | 18.63 | [8] |
| Celecoxib | - | 0.0735 | 11.78 | [6] |
| Indomethacin | 0.098 | 0.739 | 0.13 | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vivo Anti-inflammatory Activity of Selected Pyridazin-3(2H)-one Derivatives (Carrageenan-Induced Rat Paw Edema Model)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time Point (h) | Reference |
| Compound 3g | 10 | 68.5 | 3 | [6] |
| Compound 6a | 10 | 65.2 | 3 | [6] |
| Indomethacin | 10 | 72.3 | 3 | [6] |
| Celecoxib | 10 | 69.8 | 3 | [6] |
| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 10 | 65 | - | [9] |
| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 10 | 60 | - | [9] |
| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | 10 | 62 | - | [9] |
| Diclofenac | 10 | 58 | - | [9] |
Factors Influencing Experimental Reproducibility
Several factors can influence the reproducibility of experiments involving pyridazin-3(2H)-one derivatives:
-
Synthesis and Purification: The synthesis of pyridazin-3(2H)-ones often involves multi-step reactions. Variations in reaction conditions, such as temperature, reaction time, and catalysts, can affect the yield and purity of the final product. The presence of impurities or byproducts can significantly alter the biological activity and lead to inconsistent results.
-
Compound Characterization: Thorough characterization of the synthesized compounds is crucial. Techniques such as NMR, mass spectrometry, and elemental analysis should be used to confirm the structure and purity of the compounds. Inconsistent characterization can lead to the use of impure or incorrect compounds in biological assays.
-
Experimental Assays: The choice of experimental model and assay conditions can greatly impact the results. For example, in vitro enzyme inhibition assays can be influenced by factors such as enzyme concentration, substrate concentration, and incubation time. In vivo studies, such as the carrageenan-induced paw edema model, can be affected by the animal strain, age, and the method of inducing inflammation.
-
Data Analysis and Reporting: The methods used for data analysis and reporting should be standardized and clearly described. This includes the use of appropriate statistical methods and the clear presentation of results, including measures of variability such as standard deviation or standard error.
Experimental Protocols
To facilitate the reproduction of key experiments, detailed methodologies are provided below.
General Synthesis of 6-Aryl-2-substituted-pyridazin-3(2H)-ones
A common route for the synthesis of 6-aryl-pyridazin-3(2H)-ones involves the condensation of a β-aroylpropionic acid with a hydrazine derivative.[1]
-
Step 1: Synthesis of β-aroylpropionic acid: This intermediate is typically prepared via a Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
-
Step 2: Condensation with hydrazine: The β-aroylpropionic acid is then refluxed with a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent like ethanol or acetic acid to yield the dihydropyridazinone.
-
Step 3: Aromatization (optional): If the aromatic pyridazinone is desired, an oxidation step is performed using a reagent like bromine in acetic acid.
-
Step 4: N-alkylation/arylation (optional): The nitrogen at the 2-position of the pyridazinone ring can be further substituted using alkyl or aryl halides in the presence of a base.
References
- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Allyl-6-methylpyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Allyl-6-methylpyridazin-3(2H)-one, a heterocyclic organic compound utilized in various research applications. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive assessment of the required PPE should be conducted before handling the compound. Standard laboratory practice dictates the use of the following:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves | To prevent skin contact. |
| Body Protection | A laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | To avoid inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash[2].
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Waste Segregation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[3].
-
If the compound is halogenated, it should be segregated into a "Halogenated Organic Waste" container[2]. Based on its structure, this compound is not halogenated.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Current best practices for the disposal of waste pyridine and its derivatives often involve high-temperature incineration in a specialized facility[4].
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and the protection of the environment. By following these guidelines, researchers can confidently manage their chemical waste in a responsible and compliant manner. Always consult your institution's specific waste management protocols and the relevant local and national regulations[5][6].
References
- 1. 6-methylpyridazin-3(2H)-one | C5H6N2O | CID 83346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 2-Allyl-6-methylpyridazin-3(2H)-one
Essential Safety and Handling Guide for 2-Allyl-6-methylpyridazin-3(2H)-one
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general safety practices for pyridazinone derivatives and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for the named substance. A thorough risk assessment should be conducted prior to handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound is anticipated to be a skin and eye irritant and may cause respiratory irritation. Some pyridazinone derivatives have shown a range of biological activities and potential cytotoxicity, highlighting the need for careful handling.[1][2][3][4]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles and Face Shield | Must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect gloves for any damage before use and dispose of them properly after handling.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment when working with this compound.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary laboratory equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, ensuring it is fully buttoned.
- Wear safety goggles.
- Put on chemical-resistant gloves.
3. Handling the Compound:
- Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize exposure to dust.[6]
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container with the compound tightly closed when not in use.[6][7]
4. Post-Handling:
- Decontaminate the work area within the fume hood.
- Carefully remove and dispose of gloves in the appropriate waste container.
- Wash hands thoroughly with soap and water.[6]
- Remove safety goggles and lab coat before leaving the laboratory.
Diagram 1: Workflow for Handling this compound
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure.
1. Eye Contact:
- Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.
- Seek immediate medical attention.
2. Skin Contact:
- Immediately wash the affected area with plenty of soap and water.
- Remove contaminated clothing.
- Seek medical attention if irritation persists.[7]
3. Inhalation:
- Move the affected person to fresh air immediately.
- If breathing is difficult, provide oxygen.
- Seek immediate medical attention.[7]
4. Ingestion:
- Do NOT induce vomiting.
- Rinse mouth with water.
- Seek immediate medical attention.[7]
5. Spill Response:
- Evacuate the area and alert others.
- Wear appropriate PPE, including respiratory protection.
- For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8][9]
- For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of chemical waste is essential to protect human health and the environment. All waste must be handled in accordance with local, state, and federal regulations.[10]
1. Waste Segregation:
- Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
- Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Labeling:
- Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
- Indicate the approximate quantities of each component.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste contractor.[11]
- Do not dispose of this chemical down the drain or in regular trash.[12]
Diagram 2: Chemical Waste Disposal Workflow
Caption: Chemical waste disposal workflow for this compound.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scispace.com [scispace.com]
- 5. msds.evonik.com [msds.evonik.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

